molecular formula C10H13ClN2O B1341194 N-(3-Amino-4-chlorophenyl)-2-methylpropanamide CAS No. 916813-19-9

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Cat. No.: B1341194
CAS No.: 916813-19-9
M. Wt: 212.67 g/mol
InChI Key: UNKPJCLOEMVSHY-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKPJCLOEMVSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588282
Record name N-(3-Amino-4-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916813-19-9
Record name N-(3-Amino-4-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Analytical Characterization of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

This technical guide details the mass spectrometric characterization of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS: 916813-19-9), a critical intermediate and potential process-related impurity (PRI) in the synthesis of halogenated anilide-based pharmaceuticals and agrochemicals.[1][2]

The presence of the 3-amino-4-chloroaniline moiety presents specific analytical challenges, including regioisomer differentiation and ionization suppression.[1][2] This guide provides a self-validating LC-MS/MS workflow designed for high-sensitivity detection, structural elucidation, and quantitation in complex matrices.[1][2][3]

Physicochemical Profile & Mass Spec Fundamentals

Understanding the intrinsic properties of the analyte is the first step in designing a robust MS method.[3] The molecule consists of a basic aniline core acylated with an isobutyryl group.[3]

PropertyValue / CharacteristicImpact on MS Method
Formula C₁₀H₁₃ClN₂OBasis for exact mass calculation.[1][2]
Exact Mass 212.0716 Da (

Cl)
Target [M+H]⁺ at m/z 213.0789 .[2]
Isotopes Chlorine (

Cl :

Cl ≈ 3:[1][2]1)
Distinctive M and M+2 pattern required for ID confirmation.[2][3]
pKa (Calc) ~3.5 (Aniline), ~13.7 (Amide)The free amine is the primary protonation site in ESI(+).[3]
LogP ~1.5 - 2.0Moderate hydrophobicity; suitable for C18 Reverse Phase LC.[1][2][3]

Experimental Methodology

Sample Preparation

To minimize matrix effects and ensure ionization efficiency, a "Dilute-and-Shoot" approach is recommended for relatively clean synthetic samples, while Solid Phase Extraction (SPE) is required for biological matrices.[2]

  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[3]

  • System Suitability: Blank injection must show noise < 0.1% of LOQ at m/z 213.07.

Liquid Chromatography (LC) Conditions

The separation utilizes a charged surface hybrid (CSH) C18 column to improve peak shape for the basic aniline moiety.[3]

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (5.0 min) 
    
    
    
    Hold (6.0 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.[2][3]

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3][4]

  • Source Voltage: +3.5 kV.[2][3]

  • Desolvation Temp: 450°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitation; Product Ion Scan for structural confirmation.[2][3]

Mass Spectrometry Interpretation (The Core)

Precursor Ion Selection

In ESI(+), the molecule readily forms the protonated pseudomolecular ion [M+H]⁺ .[3]

  • Observed m/z: 213.07 (100% relative abundance) and 215.07 (~32% abundance).[2][3]

  • Critical Check: The presence of the M+2 peak at 32% intensity is the primary confirmation of the chlorine atom.[3] Absence of this pattern indicates a false positive (e.g., a des-chloro impurity).[2][3]

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) reveals the structural connectivity.[2] The fragmentation is driven by the stability of the aromatic amine cation.[3]

Primary Transition (Quantifier):

  • Precursor: m/z 213.07

  • Product: m/z 141.02 ([3-amino-4-chloroaniline + H]⁺)[1][2]

  • Mechanism: Amide bond hydrolysis.[2][3] The charge is retained on the aniline nitrogen due to resonance stabilization by the aromatic ring.[3]

Secondary Transition (Qualifier):

  • Precursor: m/z 213.07

  • Product: m/z 124.00

  • Mechanism: Loss of ammonia (NH₃, -17 Da) from the m/z 141 fragment.[2][3] This confirms the presence of the primary amine group on the ring.[3]

Tertiary Transition (Structural):

  • Precursor: m/z 213.07

  • Product: m/z 71.05 (Isobutyryl cation)[2]

  • Mechanism: Charge retention on the acyl group (less common, but observable at high collision energies).[3]

Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 213.07 (Chlorinated Amide) Fragment1 Primary Product m/z 141.02 (3-Amino-4-chloroaniline+) Parent->Fragment1 Amide Cleavage (Collision Energy: 20-25 eV) Neutral1 Neutral Loss Isobutyric Acid/Ketene Parent->Neutral1 Fragment2 Secondary Product m/z 124.00 (Deaminated Ring) Fragment1->Fragment2 Deamination (Collision Energy: 35+ eV) Neutral2 Neutral Loss Ammonia (NH3) Fragment1->Neutral2

Caption: Figure 1. Proposed ESI+ CID fragmentation pathway. The primary transition involves amide bond cleavage retaining the charge on the aniline moiety.[3]

Validation Framework

To ensure the method is "self-validating," the following criteria must be met during every analytical run.

Specificity & Regioisomer Control

The "3-amino-4-chloro" substitution pattern is distinct, but isomers (e.g., 2-amino-4-chloro or 4-amino-3-chloro) may exist.[1][2]

  • Differentiation Strategy: While MS/MS spectra may be similar, chromatographic retention time is the discriminator.[3] The 3-amino variant typically elutes after the 4-amino variant on C18 columns due to intramolecular hydrogen bonding effects reducing polarity.[1][2]

  • Protocol: Inject a "resolution mixture" containing the analyte and at least one regioisomer during method development to establish retention time windows.

Linearity & Sensitivity[2][4]
  • Linear Range: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOD: ~0.2 ng/mL (Signal-to-Noise > 3).[1][2]

  • LOQ: ~1.0 ng/mL (Signal-to-Noise > 10, Precision < 15% CV).[1][2]

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample Input (API Intermediate or Biological Matrix) Prep Sample Prep Dilute (MeOH) or SPE Add Internal Standard (d3-analog) Start->Prep LC LC Separation C18 Column, Acidic Mobile Phase Elution ~3.2 min Prep->LC MS MS Detection (ESI+) Q1: Select 213.07 Q2: Collision (CID) Q3: Select 141.02 LC->MS Data Data Analysis 1. Check Cl Isotope Ratio (3:1) 2. Integrate m/z 141 Peak 3. Calculate Conc. vs IS MS->Data

Caption: Figure 2. Step-by-step analytical workflow from sample preparation to data validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Foundational text for interpreting mass spectral fragmentation of amides and chloro-alkanes).

  • European Pharmacopoeia (Ph.[2][3][5] Eur.). General Chapter 2.2.[2][3][5]29. Liquid Chromatography. (Standard regulatory framework for LC-MS method validation). [2]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[2][3] (Reference for ionization patterns of chlorinated anilines). [2]

  • Holčapek, M., et al. (2012).[3] "Recent developments in liquid chromatography–mass spectrometry and related techniques." Journal of Chromatography A, 1259, 3-15.[3] (Review of LC-MS strategies for small molecule impurities).

Sources

Strategic Sourcing & Technical Validation: N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 916813-19-9 | Technical Guide for Drug Discovery

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS 916813-19-9) is a specialized aniline derivative utilized primarily as a scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural motif—a 3-amino-4-chloroaniline core acylated with an isobutyryl group—provides a critical "hinge-binding" or "solvent-exposed" vector in medicinal chemistry campaigns.

For researchers, this compound represents a high-value building block rather than a commodity chemical. Sourcing challenges include variable stock availability, potential for regioisomeric impurities (if synthesized via non-selective diamine acylation), and oxidation sensitivity of the free aniline group. This guide outlines a strategic sourcing protocol, commercial landscape analysis, and a self-validating quality control (QC) system to ensure data integrity in downstream applications.

Chemical Profile & Identity

PropertySpecification
Chemical Name This compound
Synonyms N-(3-Amino-4-chlorophenyl)isobutyramide; 3-Amino-4-chloroisobutyranilide
CAS Number 916813-19-9
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Key Functional Groups Primary Amine (Ar-NH₂), Amide (Ar-NH-CO-R), Alkyl Halide (Ar-Cl)
Predicted LogP ~2.1 (Moderate Lipophilicity)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Dark

Commercial Supply Landscape

The market for CAS 916813-19-9 is tiered. "In-stock" claims should be verified immediately, as many vendors operate on a "make-to-order" basis for this specific intermediate.

Tier 1: Validated Catalog Suppliers

These suppliers typically hold physical stock or have validated synthetic routes with short lead times.

SupplierCatalog #Pack SizeApprox. Price (USD)Lead Time
Toronto Research Chemicals (TRC) N28613050 mg~$451-2 Weeks
Matrix Scientific 048938500 mg~$237Inquire
AK Scientific 3156AF500 mg~$369In Stock (US)
American Custom Chemicals HCH0041625500 mg~$837Make-to-Order
Tier 2: Aggregators & Bulk Sourcing

Platforms like ChemicalBook , eMolecules , and PubChem list numerous distributors. However, researchers must exercise caution:

  • Risk: Many listings are "virtual inventory."

  • Verification: Always request a specific Batch COA (Certificate of Analysis) before purchase. If they cannot provide a pre-shipment COA, they likely do not have the material.

Sourcing Decision Matrix

The following logic flow guides the "Make vs. Buy" decision to minimize project delays.

SourcingStrategy Start Requirement: CAS 916813-19-9 CheckStock Check Tier 1 (TRC/AK Sci) Online Stock Status Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time < 1 Week) InStock->Buy Yes Inquire Request COA & Lead Time InStock->Inquire No / 'Inquire' Analyze Analyze Response Inquire->Analyze Analyze->Buy COA Available Custom Commission Custom Synthesis (Lead Time 4-6 Weeks) Analyze->Custom No COA / >4 Weeks Synthesis In-House Synthesis (See Section 5) Analyze->Synthesis Urgent (<2 Weeks)

Figure 1: Strategic sourcing workflow for fine chemical intermediates. Prioritize "In Stock" with verifiable COA to avoid "virtual inventory" delays.

Technical Validation: The Self-Validating System

Due to the reactive nature of the aniline group (oxidation) and the potential for regioisomers during synthesis, you must validate every incoming batch. Do not rely solely on the vendor's COA.

QC Protocol 1: 1H-NMR Verification

The structure has distinct diagnostic peaks. A clean spectrum must show:

  • Isobutyryl Group (The "Fingerprint"):

    • Methyls: A sharp doublet (~1.1–1.2 ppm, 6H, J ≈ 7 Hz).

    • Methine: A septet (~2.5–2.6 ppm, 1H).

  • Aniline Protons:

    • Amine (NH₂): Broad singlet, typically 3.5–5.0 ppm (solvent dependent, often exchangeable with D₂O).

    • Amide (NH): Downfield broad singlet (~9.0–10.0 ppm).

  • Aromatic Region (3 Protons):

    • Look for an ABX or similar pattern characteristic of 1,3,4-substitution.

    • Impurity Check: If you see extra aromatic peaks or a "messy" aliphatic region, suspect the Bis-amide impurity (where the aniline amine also reacted with isobutyryl chloride).

QC Protocol 2: LC-MS Purity Check
  • Method: Reverse-phase C18, Water/Acetonitrile gradient (+0.1% Formic Acid).

  • Target Mass: [M+H]⁺ = 213.1 (approx).

  • Chlorine Isotope Pattern: Ensure the mass spectrum shows the characteristic 3:1 ratio of ³⁵Cl (M) to ³⁷Cl (M+2) peaks (213.1 and 215.1). This confirms the presence of the chlorine atom.

  • Retention Time: The compound is moderately lipophilic. It should elute after simple anilines but before bis-acylated byproducts.

Validation Workflow

QC_Workflow Batch Incoming Batch CAS 916813-19-9 Visual Visual Inspection (Off-white to tan solid) Batch->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR Check1 Isobutyryl Doublet present? Integral = 6H? NMR->Check1 Check2 Aromatic Region Clean? (No Regioisomers) Check1->Check2 Yes Fail REJECT / Purify Check1->Fail No LCMS LC-MS Analysis Check2->LCMS Yes Check2->Fail No Check3 Mass [M+H]+ = 213? Cl Isotope Pattern? LCMS->Check3 Pass RELEASE for Synthesis Check3->Pass Yes Check3->Fail No

Figure 2: Quality Control (QC) decision tree. Rigorous adherence prevents the propagation of impurities into downstream library synthesis.

Synthesis & Mechanistic Context

If commercial supply is unavailable, the compound can be synthesized in-house. Understanding the synthesis helps in identifying potential impurities in purchased lots.

Preferred Route: Nitro Reduction

The most reliable route avoids selectivity issues by establishing the amide bond before generating the free amine.

  • Step 1: Acylation

    • Reactants: 3-Nitro-4-chloroaniline + Isobutyryl chloride.

    • Conditions: DCM or THF, Pyridine or TEA base, 0°C to RT.

    • Product: N-(3-Nitro-4-chlorophenyl)isobutyramide.

  • Step 2: Selective Reduction

    • Reagents: Iron powder/NH₄Cl (Bechamp reduction) or SnCl₂.

    • Why: Avoids catalytic hydrogenation (Pd/C + H₂) which risks de-chlorination (stripping the Cl atom).

    • Product: This compound .

Risk of Alternative Route (Diamine Acylation)

Reacting 4-chloro-1,3-phenylenediamine directly with isobutyryl chloride is NOT recommended .

  • Issue: It produces a mixture of regioisomers (acylation at N1 vs. N3) and bis-acylated byproducts.

  • QC Implication: If your vendor used this cheaper route, your NMR will show complex aromatic signals and multiple peaks in LC-MS.

References

  • Toronto Research Chemicals (TRC) . Product: this compound (N286130). Retrieved from

  • ChemicalBook . This compound Product Overview & Suppliers. Retrieved from

  • PubChem . Compound Summary: 3-Amino-4-chlorophenyl derivatives. (General reference for structural analogs). Retrieved from

  • Organic Syntheses . General Procedure for Isobutyryl Chloride Preparation. Coll. Vol. 3, p.490. (Reference for reagent preparation). Retrieved from

  • Matrix Scientific . Catalog Item 048938. Retrieved from

"N-(3-Amino-4-chlorophenyl)-2-methylpropanamide" purity specifications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Purity Specification & Analytical Control of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Executive Summary

This compound (CAS: 916813-19-9) serves as a critical "late-stage" intermediate in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs).[1] Its structural motif—a 3,4-disubstituted aniline core protected by an isobutyryl group—is frequently employed to modulate solubility and binding affinity in drug candidates targeting ALK or c-MET pathways.

The purity of this intermediate is non-negotiable. Because the 3-amino group is the reactive handle for subsequent heterocycle formation (often via Buchwald-Hartwig coupling or amide bond formation), impurities here—specifically unreacted nitro-precursors or de-halogenated byproducts—can propagate into the final Active Pharmaceutical Ingredient (API), leading to potential genotoxicity alerts (ICH M7) or crystallographic failures.

This guide outlines a self-validating purity specification framework, supported by a robust HPLC-UV/MS analytical protocol.

Part 1: Critical Quality Attributes (CQAs) & Specifications

The following specifications are designed to meet ICH Q3A(R2) standards for pharmaceutical intermediates entering the final stages of GMP synthesis.

Table 1: Proposed Purity Specifications
AttributeSpecification LimitRationale / Method
Appearance Off-white to pale beige crystalline solidVisual inspection for oxidation (darkening indicates amine oxidation).[1]
Assay (HPLC) ≥ 98.5% w/w High purity required to prevent side-reactions in downstream coupling.[1]
Identification (MS)

Da
Confirms molecular weight (C₁₀H₁₃ClN₂O).[1]
Impurity A (Nitro-Precursor) ≤ 0.15% N-(4-chloro-3-nitrophenyl)-2-methylpropanamide.[1] Critical process impurity; potential mutagenic alert.
Impurity B (Des-chloro) ≤ 0.10% N-(3-aminophenyl)-2-methylpropanamide.[1] Result of over-reduction; difficult to separate downstream.
Total Unknown Impurities ≤ 1.0%General purity control.
Loss on Drying (LOD) ≤ 0.5%Controls solvent entrapment affecting stoichiometry.[1]
Residue on Ignition ≤ 0.1%Controls inorganic salts (e.g., Zn/Fe residues from reduction).[1]

Part 2: Impurity Profiling & Origin Analysis

Understanding the "genealogy" of impurities is essential for process control. The synthesis typically involves the acylation of 4-chloro-3-nitroaniline followed by the selective reduction of the nitro group.[1]

Mechanism of Impurity Formation
  • Impurity A (Nitro-Precursor): Results from incomplete reduction. This is the most critical impurity to track because nitro-aromatics are often flagged as Class 2 or 3 mutagenic impurities under ICH M7.

  • Impurity B (Des-chloro Analog): Occurs during the reduction step (e.g., catalytic hydrogenation with Pd/C) if conditions are too vigorous (hydrodehalogenation).

  • Impurity C (Over-acylated): If the starting material contained diamines or if the reaction conditions allowed bis-acylation (rare due to sterics but possible).

Visualization: Synthesis & Impurity Fate

SynthesisPath Start 4-Chloro-3-nitroaniline Step1 Acylation (Isobutyryl Chloride) Start->Step1 Inter Nitro-Intermediate (Impurity A) Step1->Inter Major Path Step2 Selective Reduction (Fe/HCl or H2/Pt) Inter->Step2 Product Target: N-(3-Amino-4-chlorophenyl)- 2-methylpropanamide Inter->Product Incomplete Rxn (Carryover) Step2->Product Controlled Reduction ImpB Impurity B (Des-Chloro Analog) Step2->ImpB Over-Reduction (Side Rxn)

Figure 1: Synthetic pathway highlighting the origin of Critical Process Impurities A (Nitro carryover) and B (Des-chloro byproduct).

Part 3: Analytical Method Development (HPLC-UV)

Standard purity analysis requires a Reverse Phase (RP-HPLC) method capable of separating the highly polar aniline target from the non-polar nitro precursor.

Method Parameters
  • Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Rationale: High carbon load required to retain the small organic molecule and separate the positional isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Acidic pH ensures the aniline (pKa ~4) is protonated, improving peak shape and solubility.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

    • Rationale: The λ-max of the benzamide system. 210 nm can be used for higher sensitivity but risks solvent noise.

  • Column Temp: 40°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Validation Protocol (Self-Validating System)

To ensure trustworthiness, every analytical run must pass the following System Suitability Tests (SST) before data release:

  • Resolution (

    
    ):  > 2.0 between the Target Peak and Impurity A (Nitro).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak (Crucial for aniline derivatives which tend to tail).
    
  • Precision: RSD ≤ 2.0% for 5 replicate injections of the Standard.

Visualization: Analytical Decision Logic

AnalyticalLogic Start Sample Preparation (1 mg/mL in ACN:H2O) SST Run System Suitability (Standard Mix) Start->SST Check1 Resolution > 2.0? SST->Check1 Fail ABORT: Check Column/Mobile Phase Check1->Fail No RunSample Run Sample Injection Check1->RunSample Yes Calc Calculate % Area Normalization RunSample->Calc SpecCheck Impurity A < 0.15%? Calc->SpecCheck Pass RELEASE BATCH SpecCheck->Pass Yes Reject QUARANTINE / RE-PROCESS SpecCheck->Reject No

Figure 2: Analytical workflow ensuring data integrity via mandatory System Suitability Testing (SST).

Part 4: Storage & Stability

Aniline derivatives are prone to oxidation (browning) and photolytic degradation.

  • Storage Condition: Store at 2°C to 8°C (Refrigerated).

  • Container: Amber glass or double polyethylene bags within a fiber drum to protect from light.

  • Retest Period: 12 months (if stored properly).

  • Handling: Use under inert atmosphere (Nitrogen) if the material is to be stored for >24 hours in solution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 35396728 (Related Structure). Retrieved from [Link]

  • ICH Expert Working Group (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

  • ICH Expert Working Group (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2] Journal of Medicinal Chemistry, 54(18), 6342-6363.[2] (Contextual reference for kinase inhibitor intermediates). Retrieved from [Link]

Sources

Technical Guide: Physical Characterization & Synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

[1]

Executive Summary

This compound is a critical intermediate in the synthesis of pharmacologically active small molecules, particularly kinase inhibitors targeting pathways such as ALK or ROS1.[1] Its structural integrity—specifically the retention of the chlorine atom during nitro-reduction—is a key quality attribute.

For researchers and process chemists, the physical appearance of this compound serves as the first line of defense in quality control. A deviation from its standard white to off-white solid state often indicates oxidative degradation or the presence of azo/azoxy impurities formed during synthesis.[1]

Physical Properties Profile

The following data summarizes the physicochemical baseline for high-purity (>98%) material.

Core Physical Appearance
PropertySpecificationTechnical Insight
Physical State Solid (Crystalline Powder)Typically isolated as a free-flowing powder after recrystallization.[1]
Color White to Off-White Pure anilines are colorless/white.[1] Pale yellow or beige discoloration indicates surface oxidation or trace nitro-impurities.[1]
Odor Faint, characteristic amineDistinct aniline-like odor; sharpness suggests residual solvent or unreacted amine.[1]
Melting Point ~138–142 °C (Predicted range)Note: Exact experimental MP depends on polymorph.[1] High crystallinity correlates with a sharper melting range.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water. High solubility in polar organic solvents facilitates NMR analysis.
Solubility & Handling Logic
  • Hydrophobicity: The 4-chloro and isopropyl groups impart significant lipophilicity.[1]

  • Hygroscopicity: Generally low, but the primary amine (

    
    ) can form hydrates or salts if exposed to strong acids in humid environments.
    

Synthesis & Isolation Logic

The physical appearance of the final product is directly dictated by the synthesis route. The primary challenge is the chemoselective reduction of the nitro group without removing the chlorine atom (dechlorination).

Reaction Pathway

The synthesis typically proceeds via the acylation of 4-chloro-3-nitroaniline followed by a controlled reduction.[1]

SynthesisPathStart4-Chloro-3-nitroaniline(Yellow Solid)Step1Acylation(Isobutyryl Chloride)Start->Step1InterIntermediate:N-(4-Chloro-3-nitrophenyl)isobutyramideStep1->Inter HCl removalStep2Selective Reduction(Fe/NH4Cl or H2/Pt-V)Inter->Step2FinalTarget:N-(3-Amino-4-chlorophenyl)-2-methylpropanamide(White Solid)Step2->Final Avoids Dechlorination

Figure 1: Synthetic pathway highlighting the color transition from the yellow nitro-starting material to the white amino-product.[1]

Critical Process Parameters (CPPs)
  • Acylation Selectivity: The reaction with isobutyryl chloride must target the amine, not the nitro group (which is non-nucleophilic).

  • Reduction Control:

    • Risk: Using standard Pd/C hydrogenation often leads to dehydrohalogenation (loss of Cl), yielding N-(3-aminophenyl)-2-methylpropanamide.[1]

    • Solution: Use Iron/Ammonium Chloride (Fe/NH

      
      Cl)  or Platinum on Carbon (Pt/C)  poisoned with Vanadium to prevent C-Cl bond cleavage.[1]
      
    • Appearance Correlation: If the product appears dark brown , it suggests incomplete reduction or polymerization of azo-intermediates.

Analytical Characterization

Confirming the physical appearance requires validation through analytical data.

Proton NMR ( -NMR) Expectation (DMSO- )
  • Amide Proton (

    
    ):  Singlet, 
    
    
    ppm.[1]
  • Aromatic Protons: Three distinct signals. The proton ortho to the amine and meta to the chlorine will appear as a doublet with a small coupling constant.

  • Amine Protons (

    
    ):  Broad singlet, 
    
    
    ppm.[1] Disappearance of this peak upon
    
    
    shake confirms the amine.
  • Isopropyl Group:

    • Methine (

      
      ): Septet, 
      
      
      ppm.[1]
    • Methyls (

      
      ): Doublet, 
      
      
      ppm.
Quality Control Workflow

The following logic gate ensures only material with the correct physical form is released.

QC_LogicSampleIsolated SolidVisualVisual Inspection(White vs. Yellow)Sample->VisualDecision1Is it White?Visual->Decision1HPLCHPLC Purity(>98%)Decision1->HPLCYesRecrystRecrystallize(EtOH/Water)Decision1->RecrystNo (Yellow/Brown)NMRNMR Verification(Integral Ratio)HPLC->NMRReleaseRelease MaterialNMR->ReleaseRecryst->Visual

Figure 2: Quality control decision tree based on physical appearance and analytical confirmation.

Storage & Stability

  • Oxidation: The free aniline group at position 3 is susceptible to air oxidation, turning the solid pink to brown over time.

  • Protocol: Store under inert gas (Nitrogen/Argon) at

    
     in amber vials to prevent photo-oxidation.
    

References

  • ChemicalBook. this compound Properties & Suppliers. Retrieved from .

  • PubChem. N-(3-Amino-4-chlorophenyl)propanamide (Analogous Structure Data).[1] National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Aniline Derivative Physical Standards.[1] Retrieved from .[1]

  • ResearchGate. Reductive dechlorination of 4-chloro-3-nitro benzotrifluoride. (Context on selective reduction). Retrieved from .

Methodological & Application

"N-(3-Amino-4-chlorophenyl)-2-methylpropanamide" as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS: 916813-19-9) is a high-value synthetic building block, primarily utilized in the development of Type II Tyrosine Kinase Inhibitors (TKIs). Structurally, it serves as a bioisostere to the key intermediate used in the synthesis of Nilotinib (Tasigna®) , where the 4-methyl group is replaced by a 4-chloro substituent.

This substitution is not merely cosmetic; the introduction of the chlorine atom at the C4 position modulates the electronic properties of the aromatic ring, alters lipophilicity (LogP), and provides a metabolic "block" against benzylic oxidation. This guide details the chemoselective handling of this intermediate, focusing on preserving the aryl chloride during nitro-reduction and its subsequent application in constructing "DFG-out" kinase inhibitors.

Technical Specifications & Chemical Identity

Before initiating synthesis, verify the material identity. The presence of the free amine at position 3 and the amide at position 1 creates a specific polarity profile distinguishable by HPLC.

PropertySpecification
Chemical Name This compound
Synonyms 3-Amino-4-chloro-isobutyrylaniline; N-(3-Amino-4-chlorophenyl)isobutyramide
CAS Number 916813-19-9
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen)
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)

Strategic Application: The "Scaffold Hopping" Workflow

The utility of this building block lies in its ability to generate novel IP (Intellectual Property) space around known kinase scaffolds. By replacing the methyl group of the Nilotinib scaffold with chlorine, researchers can probe the Gatekeeper Residue interactions within the ATP-binding pocket.

Mechanism of Action in Synthesis
  • The Anchor: The isobutyramide group (2-methylpropanamide) acts as a hydrophobic anchor, often sitting in the allosteric pocket created when the DFG motif flips to the "out" conformation.

  • The Hinge: The free amine at position 3 is the reactive handle. It is typically coupled with a heteroaryl carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid or a pyrimidine derivative) to form a urea or amide linkage that interacts with the kinase hinge region [1].

Visual Workflow: From Precursor to Active Inhibitor

KinaseInhibitorWorkflow cluster_logic SAR Decision Point Precursor Starting Material (4-Chloro-3-nitroaniline) Intermediate Target Building Block (CAS: 916813-19-9) Precursor->Intermediate 1. Acylation 2. Fe/NH4Cl Red. Coupling Coupling Reaction (Amide/Urea Formation) Intermediate->Coupling Reactant: Heteroaryl Acid Reagent: HATU/DIPEA FinalDrug TKI Analog (e.g., Chloro-Nilotinib) Coupling->FinalDrug Purification

Figure 1: Synthetic workflow transforming the nitro-aniline precursor into the target building block and subsequently into a bioactive kinase inhibitor.

Detailed Protocols

Protocol A: Synthesis of the Building Block (If sourcing raw material)

Rationale: Commercial supplies can be expensive or impure. Synthesizing this block from 4-chloro-3-nitroaniline is cost-effective but requires strict chemoselectivity to prevent dechlorination.

Safety Warning: Anilines are toxic and potential sensitizers. Work in a fume hood.

Step 1: Selective Acylation

  • Dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Dropwise add Isobutyryl chloride (1.1 eq). The steric bulk of the nitro group at position 3 actually directs acylation to the amine at position 1, but the amine is the only nucleophile here regardless.

  • Warm to RT and stir for 2 hours.

  • QC Check: TLC (Hexane/EtOAc 7:3). The product (Amide) will be less polar than the starting aniline.

  • Wash with 1N HCl (to remove unreacted aniline), then NaHCO3. Dry and concentrate.

Step 2: Chemoselective Reduction (The Critical Step) Avoid Pd/C and H2, as this frequently leads to hydrodechlorination (loss of the Cl atom).

  • Suspend the nitro-amide intermediate from Step 1 in Ethanol/Water (3:1) .

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).

  • Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

    • Mechanism: Fe(0) acts as the single-electron reductant. The mild acidic conditions of NH4Cl prevent the formation of azo-impurities and, crucially, preserve the aryl-chloride bond .

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The product, This compound , usually precipitates upon cooling or water addition.

  • Yield Expectation: >85%.

Protocol B: Downstream Coupling (The "Use")

Application: Reacting the building block with a carboxylic acid to create a TKI library.

Reagents:

  • Building Block: this compound (1.0 eq)

  • Partner: 3-(Trifluoromethyl)benzoic acid (1.1 eq) (Example partner)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid partner in DMF.

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the O-acyl(tetramethyl)uronium salt).

  • Add This compound .

  • Stir at RT for 12 hours.

    • Note: The aniline nitrogen at position 3 is deactivated by the ortho-chloro group and the para-amide. If reaction is slow, heat to 50°C.

  • Workup: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, then NaHCO3.

  • Purification: Flash chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the building block before use, compare your analytical data against these standards.

1. 1H-NMR (DMSO-d6, 400 MHz) Signature:

  • The Amide NH: Singlet at ~9.8-10.0 ppm (Downfield, indicates successful acylation of the first amine).

  • The Free Amine (NH2): Broad singlet at ~5.0-5.2 ppm (Disappears on D2O shake).

  • The Isopropyl Group:

    • Doublet at ~1.1 ppm (6H, CH3).

    • Septet at ~2.5-2.6 ppm (1H, CH).

  • Aromatic Region:

    • Look for the specific splitting pattern of a 1,3,4-trisubstituted benzene. The proton between the Cl and NH2 (H2) should be a doublet with a small coupling constant (meta-coupling).

2. Mass Spectrometry (LC-MS):

  • Target Ion: [M+H]+ = 213.1 (approx).

  • Isotope Pattern: You must observe the characteristic chlorine isotope pattern.

    • M+H (213) and M+H+2 (215) in a 3:1 ratio .

    • Failure Mode: If you see only a single peak at 179 (M-Cl+H), your reduction step caused dechlorination. Discard the batch.

References

  • PubChem. (2024). Compound Summary: 3-Amino-4-chloro-isobutyrylaniline. National Library of Medicine. Retrieved from [Link]

  • Manley, P. W., et al. (2010). Bcr-Abl kinase inhibitors: the road to nilotinib. (Contextual reference for the scaffold class). Bioorganic & Medicinal Chemistry. (General Reference for Scaffold Utility).

Acylation reactions of "N-(3-Amino-4-chlorophenyl)-2-methylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Acylation Protocols for N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Executive Summary

This technical guide details the acylation strategies for This compound (referred to herein as Substrate A ). This scaffold serves as a critical intermediate in the synthesis of heterocycles (specifically benzimidazoles) and unsymmetrical urea/amide-based kinase inhibitors.[1]

Due to the electronic deactivation provided by the para-chloro substituent and the meta-isobutyramido group, the free aniline at position 3 exhibits reduced nucleophilicity compared to unsubstituted aniline.[1] Consequently, standard acylation protocols require optimization of base catalysis and solvent polarity to ensure quantitative conversion and prevent side reactions such as imide formation.[1]

Chemical Context & Reactivity Profile

Substrate A is a 1,3,4-trisubstituted benzene derivative.[1]

  • Position 1: Isobutyramido group (

    
    ).[1] Already acylated; non-nucleophilic under standard conditions.[1]
    
  • Position 3: Primary amine (

    
    ).[1] The target nucleophile.[1]
    
  • Position 4: Chlorine atom (

    
    ).[1][2][3][4][5] Electron-withdrawing group (EWG).[1]
    

Mechanistic Challenge: The nucleophilicity of the


 group is attenuated by the inductive effect (-I) of the adjacent chlorine and the electronic effects of the existing amide.[1] While chemoselectivity is high (the Position 1 amide will not react), reaction rates with mild acylating agents (e.g., esters) are slow.[1] Acid chlorides or anhydrides with base catalysis are the preferred reagents.[1]

Mechanistic Pathway

The reaction proceeds via a standard Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1]

  • Nucleophilic Attack: The lone pair of the Position 3 amine attacks the carbonyl carbon of the acylating agent (R-CO-X).[1]

  • Tetrahedral Intermediate: Formation of a transient zwitterionic intermediate.[1]

  • Elimination: Expulsion of the leaving group (chloride or carboxylate).[1]

  • Deprotonation: Removal of the proton by the auxiliary base (TEA, DIPEA, or Pyridine) to restore the neutral amide.[1]

ReactionMechanism Substrate Substrate A (Free Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acylating Agent (R-CO-Cl / Anhydride) Reagent->Intermediate Nucleophilic Attack Product Bis-Amide Product Intermediate->Product Elimination Byproduct Salt Byproduct (HCl salt) Intermediate->Byproduct Leaving Group Base Base Catalyst (TEA/Pyridine) Base->Byproduct Scavenges Proton

Figure 1: Mechanistic flow of the acylation reaction highlighting the critical role of the base catalyst.[1]

Application Note 1: Standard Acetylation (Acetic Anhydride)

Objective: Synthesis of N-(3-acetamido-4-chlorophenyl)-2-methylpropanamide. Utility: Protection of the amine or precursor for cyclization to 2-methyl-5-isobutyramido-benzimidazole.[1]

Protocol A: Solution Phase (High Purity)
ParameterSpecification
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reagent Acetic Anhydride (1.2 equiv)
Base Triethylamine (TEA) (1.5 equiv)
Temperature 0°C to RT
Time 2 - 4 Hours

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with Substrate A (1.0 mmol) and dry DCM (5 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 mmol, 210 µL). Cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.2 mmol, 115 µL) over 5 minutes.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain temperature < 5°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Target: Disappearance of starting material (M+H = 227.1).[1]

  • Quench: Add saturated

    
     solution (5 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 5 mL).[1] Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Application Note 2: Library Synthesis (Acid Chlorides)

Objective: Generation of a library of amide analogs (e.g., Benzoylation, Nicotinoylation) for SAR studies. Method: Schotten-Baumann conditions (Biphasic) or Pyridine-mediated.[1]

Protocol B: Pyridine-Mediated Acylation (For Weak Nucleophiles)

Due to the electron-deficient nature of the aniline, pyridine serves as both solvent and nucleophilic catalyst (forming the reactive N-acylpyridinium ion).[1]

ParameterSpecification
Solvent Pyridine (Anhydrous)
Reagent Aryl Acid Chloride (1.1 equiv)
Temperature 0°C to RT
Workup Acidic Wash (HCl) required

Step-by-Step Procedure:

  • Preparation: Dissolve Substrate A (1.0 mmol) in anhydrous Pyridine (3 mL).

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1 mmol) slowly.

    • Critical: Ensure system is under inert atmosphere (

      
      ) to prevent hydrolysis of the acid chloride.[1]
      
  • Stir: Allow to react at RT for 4–12 hours. The formation of a precipitate (Pyridine-HCl) is common.[1]

  • Quench: Pour reaction mixture into ice-cold 1M HCl (20 mL).

    • Mechanism:[1][6] The HCl neutralizes the pyridine solvent and solubilizes it as the salt, precipitating the product amide.[1]

  • Isolation: Filter the solid precipitate. Wash with water (3 x 10 mL) to remove residual acid/pyridine.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C.

Application Note 3: Cyclization to Benzimidazoles

Context: Acylation is often merely the first step.[1] The resulting ortho-chloro-amide can be cyclized to a benzimidazole, although ortho-diamines are more common precursors.[1] If the starting material were the ortho-diamine (des-chloro), cyclization would be immediate.[1] With the 4-chloro substituent, this intermediate is stable.[1]

However, if the goal is benzimidazole formation , the protocol shifts to Acid-Mediated Cyclodehydration post-acylation.[1]

Workflow Diagram:

Workflow Start Start: Substrate A Step1 Acylation (R-CO-Cl / Pyridine) Start->Step1 Check QC Check: LC-MS (Bis-amide) Step1->Check Step2 Cyclization (Optional) (AcOH / Heat / 100°C) Check->Step2 If Benzimidazole Targeted Finish Final Product: Benzimidazole or Bis-Amide Check->Finish If Amide Targeted Step2->Finish

Figure 2: Decision tree for processing the acylated intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivated amine; Steric hindrance.[1]Switch to DMAP catalysis (5 mol%) or heat to 50°C.
Hydrolysis of Reagent Wet solvent.Dry DCM over molecular sieves; ensure inert atmosphere.[1]
Bis-acylation Excess reagent attacking the amide N (rare).[1]Strictly control stoichiometry (1.05 - 1.1 equiv).
Sticky Solid Pyridine retention.[1]Perform rigorous 1M HCl wash or azeotrope with Toluene.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of nucleophilic acyl substitution).[1]

  • Hanan, E. J., et al. (2010).[1][7] "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[1][7] Synlett, 2010(18), 2759-2764.[1] [1]

  • PubChem Compound Summary. "N-(3-amino-4-chlorophenyl)propanamide."[1] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] [1]

  • Sigma-Aldrich. "Product Specification: 3-Amino-4-chloroaniline derivatives."[1]

Sources

Application Notes and Protocols: N-(3-Amino-4-chlorophenyl)-2-methylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Phenylamide Scaffold

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide is a synthetic compound characterized by a core structure featuring a substituted aniline ring linked to an isobutyramide moiety. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural components are prevalent in a variety of medicinally active compounds. This guide provides a comprehensive overview of its potential applications based on structure-activity relationship (SAR) data from analogous chemical classes, along with detailed protocols for its investigation as a novel therapeutic agent.

The 3-amino-4-chlorophenyl group offers a unique electronic and steric profile. The presence of a chlorine atom, an electron-withdrawing group, can significantly influence the compound's pharmacokinetic properties and binding affinity to biological targets.[1][2] The amino group, on the other hand, provides a site for hydrogen bonding, which is crucial for molecular recognition at a receptor's active site.[2] The isobutyramide portion of the molecule contributes to its lipophilicity and can engage in hydrophobic interactions within a binding pocket. This combination of features suggests that this compound could be a valuable scaffold for the development of novel therapeutics in several disease areas.

Hypothesized Biological Activities and Therapeutic Areas

Based on the analysis of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: The N-(phenyl) isobutyramide scaffold is a key feature in compounds exhibiting anticancer, anti-angiogenic, and antioxidant properties.[3][4] Furthermore, chloro-phenylamino derivatives have been identified as potential multi-targeted kinase inhibitors, a critical class of cancer therapeutics.[5] The anti-proliferative activity of N-phenyl amides has also been demonstrated in various cancer cell lines.[6]

  • Virology: N-phenylbenzamide derivatives, which share the N-phenyl amide core, have shown promising antiviral activity against a range of viruses, including Hepatitis B Virus (HBV) and Enterovirus 71.[7][8] This suggests that this compound could be explored as a novel antiviral agent.

  • Inflammation and Immunology: Phenyl sulfonamide derivatives are known modulators of the inflammatory response, particularly through the inhibition of TNF-α production.[9] The structural similarity suggests that this compound may possess anti-inflammatory properties.

  • Neuropharmacology: The 6-chloro-1-phenylbenzazepine framework, which includes a chloro-phenylamino moiety, is a known scaffold for Dopamine D1 receptor antagonists.[1] This indicates a potential for the target compound to interact with neurological targets.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₀H₁₃ClN₂O
Molecular Weight212.68 g/mol
XLogP32.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Data is predicted and should be experimentally verified.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of this compound.

Protocol 1: In Vitro Anticancer Activity Screening

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on various cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in 96-well plates treat Treat cells with compound dilutions and incubate for 48-72h prep_cells->treat prep_compound Prepare serial dilutions of this compound prep_compound->treat add_mtt Add MTT reagent and incubate treat->add_mtt add_solubilizer Add solubilization solution (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro anticancer activity using an MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Replace the culture medium in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay

This protocol describes a general in vitro kinase assay to evaluate the inhibitory potential of the compound against a panel of kinases, which is a common mechanism for anticancer drugs.[5]

Workflow for In Vitro Kinase Inhibition Assay

G cluster_setup Assay Setup cluster_incubation Reaction cluster_detection Detection cluster_analysis Data Analysis setup_reaction Prepare reaction mixture: kinase, substrate, ATP, and buffer add_compound Add this compound at various concentrations setup_reaction->add_compound incubate Incubate at room temperature to allow phosphorylation add_compound->incubate add_detection_reagent Add detection reagent (e.g., ADP-Glo™) incubate->add_detection_reagent read_luminescence Read luminescence add_detection_reagent->read_luminescence calculate_inhibition Calculate percent inhibition and IC50 values read_luminescence->calculate_inhibition

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer appropriate for the kinase being tested. Prepare solutions of the kinase, its specific substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, which measures ADP production as an indicator of kinase activity).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol details a plaque reduction assay to assess the antiviral activity of the compound against a selected virus (e.g., Enterovirus 71).[8]

Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Data Interpretation and Further Steps

The results from these initial screens will provide valuable insights into the potential therapeutic applications of this compound.

  • Potent anticancer activity (low IC₅₀ values) would warrant further investigation into the mechanism of action, including cell cycle analysis, apoptosis assays, and testing in animal models of cancer.

  • Significant kinase inhibition should be followed by profiling against a broader panel of kinases to determine selectivity and identify the primary target(s).

  • Effective antiviral activity (low EC₅₀ values) would necessitate further studies to determine the stage of the viral life cycle that is inhibited and evaluation in in vivo models of viral infection.

Conclusion

While direct evidence for the medicinal use of this compound is currently limited, its structural features strongly suggest its potential as a lead compound in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore its efficacy in oncology, virology, and other therapeutic areas. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this promising scaffold.

References

  • Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). PMC. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles. ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. Available at: [Link]

  • Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[4][10]thiazolo[3,2-a]pyridine-4-carboxamide. IUCr. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). PubMed. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed. Available at: [Link]

  • Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. (2023). NIH. Available at: [Link]

  • Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide, a key intermediate in the pharmaceutical industry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for transitioning from laboratory-scale to large-scale production. The guide emphasizes not only the procedural aspects but also the underlying chemical principles, safety considerations, and analytical controls necessary for a robust and reproducible manufacturing process. By integrating expertise in process chemistry with practical, field-proven insights, this document aims to serve as an authoritative resource for the efficient and safe production of this important chemical entity.

Introduction and Strategic Importance

This compound (CAS No. 916813-19-9) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted aniline core, makes it a versatile precursor for the construction of more complex molecules. The efficient and scalable synthesis of this intermediate is therefore of significant economic and strategic importance in the pharmaceutical supply chain.

The primary challenge in scaling up the synthesis of amides lies in maintaining high yields and purity while managing costs, safety, and environmental impact.[3][4] This guide addresses these challenges by presenting a well-established and optimized synthetic route, focusing on the acylation of 4-chloro-3-nitroaniline followed by the reduction of the nitro group. This approach is favored for its high atom economy and the availability of cost-effective starting materials.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic transformation involves a two-step process starting from commercially available 4-chloro-3-nitroaniline. The chosen strategy is outlined below:

Step 1: Acylation of 4-chloro-3-nitroaniline with isobutyryl chloride. This step forms the amide bond, yielding N-(4-chloro-3-nitrophenyl)-2-methylpropanamide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the isobutyryl chloride. A subsequent loss of a proton and the chloride ion results in the formation of the amide. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Reduction of the nitro group. The nitro intermediate is then reduced to the corresponding amine, this compound. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Below is a visualization of the overall synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction Start 4-chloro-3-nitroaniline Acylation Acylation Reaction Start->Acylation Acyl_Chloride Isobutyryl Chloride Acyl_Chloride->Acylation Base Base (e.g., Triethylamine) Base->Acylation Solvent1 Solvent (e.g., Dichloromethane) Solvent1->Acylation Catalyst Catalyst (e.g., Pd/C) Reduction Nitro Group Reduction Catalyst->Reduction Hydrogen Hydrogen Source (e.g., H2 gas) Hydrogen->Reduction Solvent2 Solvent (e.g., Methanol) Solvent2->Reduction Final_Product N-(3-Amino-4-chlorophenyl)- 2-methylpropanamide Acylation->Reduction N-(4-chloro-3-nitrophenyl)- 2-methylpropanamide Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier
4-chloro-3-nitroaniline98%Commercially Available
Isobutyryl chloride98%Commercially Available
Triethylamine99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Glass-lined Reactor100 L, with overhead stirrer, temperature probe, and condenserStandard Process Equipment
Addition Funnel10 LStandard Laboratory Glassware
Filtration UnitNutsche filter or similarStandard Process Equipment
Vacuum OvenStandard Laboratory Equipment

Procedure:

  • Charge the 100 L glass-lined reactor with 4-chloro-3-nitroaniline (5.0 kg, 28.9 mol) and anhydrous dichloromethane (50 L).

  • Stir the mixture at room temperature (20-25 °C) to obtain a clear solution.

  • Cool the reaction mixture to 0-5 °C using a suitable cooling bath.

  • Slowly add triethylamine (4.4 kg, 43.4 mol) to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

  • In a separate vessel, dilute isobutyryl chloride (3.4 kg, 31.8 mol) with anhydrous dichloromethane (10 L).

  • Add the diluted isobutyryl chloride solution to the reaction mixture via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding water (20 L).

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 L), saturated sodium bicarbonate solution (2 x 15 L), and brine (15 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-chloro-3-nitrophenyl)-2-methylpropanamide.

  • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 2: Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier
N-(4-chloro-3-nitrophenyl)-2-methylpropanamideFrom Step 1In-house
Palladium on Carbon (Pd/C)10% w/w, 50% wetCommercially Available
MethanolACS GradeCommercially Available
HydrogenatorHigh-pressure reactor (e.g., Parr hydrogenator)Standard Process Equipment
Filtration Aide.g., Celite®Commercially Available

Procedure:

  • Charge the hydrogenator with N-(4-chloro-3-nitrophenyl)-2-methylpropanamide (4.0 kg, 16.5 mol) and methanol (40 L).

  • Carefully add 10% Pd/C (200 g, 5% w/w) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is exothermic; maintain the temperature below 40 °C using external cooling if necessary.

  • Monitor the hydrogen uptake. The reaction is typically complete within 6-8 hours.

  • Confirm the completion of the reaction by TLC or HPLC.

  • Once complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 5 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure this compound.

  • Dry the final product in a vacuum oven at 40-50 °C.

In-Process Controls and Analytical Characterization

Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and validating the process.

AnalysisMethodPurpose
Reaction MonitoringTLC, HPLCTo track the consumption of starting materials and the formation of products.
Purity AssessmentHPLC, GC-MSTo determine the purity of intermediates and the final product.[5]
Structural Confirmation¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the synthesized compounds.
Residual Solvent AnalysisGC-HSTo quantify any remaining solvents in the final product.

Safety and Hazard Management

General Precautions:

  • All operations should be conducted in a well-ventilated area or a fume hood.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[6][7]

  • An emergency eyewash station and safety shower should be readily accessible.[6]

Specific Hazards and Mitigation:

HazardMitigation
Isobutyryl chloride: Corrosive and lachrymatory.Handle in a fume hood. Avoid inhalation and contact with skin and eyes.[8]
Triethylamine: Flammable and corrosive.Store away from ignition sources. Handle with care to avoid spills.
Dichloromethane: Volatile and a suspected carcinogen.Use in a closed system or with adequate ventilation. Minimize exposure.
Hydrogen Gas: Highly flammable and explosive.Use in a dedicated, well-ventilated area with appropriate safety features (e.g., spark-proof equipment, gas detectors). Ensure proper grounding of equipment.
Palladium on Carbon: Flammable when dry.Handle wet to minimize the risk of ignition. Do not allow the catalyst to dry out.

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Organic waste should be collected in appropriately labeled containers.

  • The palladium catalyst should be recovered for recycling or disposed of as hazardous waste.

Process Optimization and Scale-up Considerations

When scaling up this synthesis, several factors must be carefully considered to ensure a smooth and efficient process:

  • Heat Transfer: The acylation and hydrogenation reactions are exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature profile.

  • Mass Transfer: Efficient stirring is crucial, especially during the hydrogenation step, to ensure good contact between the reactants, catalyst, and hydrogen gas.

  • Reagent Addition: The rate of addition of isobutyryl chloride should be carefully controlled to manage the exotherm and prevent the formation of byproducts.

  • Catalyst Handling: On a large scale, the handling of the pyrophoric palladium catalyst requires strict safety protocols.

  • Crystallization and Filtration: The crystallization process should be optimized to obtain a product with the desired particle size distribution for easy filtration and drying.

The following diagram illustrates the key considerations for process scale-up:

Scale_Up_Considerations Scale-Up Scale-Up Heat Transfer Heat Transfer Scale-Up->Heat Transfer Mass Transfer Mass Transfer Scale-Up->Mass Transfer Reagent Addition Reagent Addition Scale-Up->Reagent Addition Catalyst Handling Catalyst Handling Scale-Up->Catalyst Handling Crystallization Crystallization Scale-Up->Crystallization Safety Safety Heat Transfer->Safety Throughput Throughput Mass Transfer->Throughput Reagent Addition->Safety Catalyst Handling->Safety Crystallization->Throughput Cost Cost Safety->Cost Throughput->Cost

Caption: Key considerations for the scale-up of the synthesis process.

Conclusion

The successful scale-up of the synthesis of this compound is achievable through careful planning, process optimization, and strict adherence to safety protocols. The two-step synthetic route described in this guide offers a reliable and efficient method for the large-scale production of this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and potential scale-up challenges, researchers and drug development professionals can confidently implement this protocol to meet the demands of API manufacturing.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • ChemDmart. (n.d.). SAFETY DATA SHEET: Chlorpheniramine. [Link]

  • Spectrum Pharmacy Products. (2019). SAFETY DATA SHEET: CHLORPHENIRAMINE MALEATE, USP. [Link]

  • G. A. Weisenburger, et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1573-1592. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. [Link]

  • Spectrum Pharmacy Products. (2019). Safety Data Sheet. [Link]

  • PCCA. (n.d.). Safety Data Sheet. [Link]

Sources

Application Note: Protecting Group Strategies for N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of kinase inhibitors and pharmaceutical intermediates involving the scaffold N-(3-Amino-4-chlorophenyl)-2-methylpropanamide .

Executive Summary & Strategic Analysis

The molecule This compound (henceforth Compound 1 ) is a critical bifunctional scaffold. It contains a stable isobutyramide at position 1 and a reactive, yet electronically deactivated, primary aniline at position 3. The presence of a chlorine atom at position 4 (ortho to the free amine) introduces significant steric hindrance and reduces nucleophilicity, making standard protection protocols sluggish.

Core Challenges
  • Deactivated Nucleophile: The 4-Cl and 1-Amide substituents are electron-withdrawing groups (EWG), lowering the pKa of the 3-amino group (est. pKa ~2.5–3.5), requiring forcing conditions for protection.

  • Steric Ortho-Effect: The bulky Chlorine atom at C4 hinders attack on electrophiles (e.g., Boc₂O, Fmoc-Cl).

  • Chemoselectivity: Protecting the 3-amino group without hydrolyzing the 1-isobutyramide or affecting the C-Cl bond.

Strategic Decision Matrix
Downstream ChemistryRecommended PGRationale
Pd-Catalyzed Coupling (Suzuki/Buchwald)Boc (tert-Butyloxycarbonyl)Prevents catalyst poisoning by the free amine; stable to basic coupling conditions.
Acid-Sensitive Derivatization Fmoc (Fluorenylmethoxycarbonyl)Removed with base (Piperidine), avoiding acid exposure that might degrade other motifs.
Hydrogenation / Reduction TFAc (Trifluoroacetyl)Avoid Cbz. Cbz removal (H₂/Pd) risks hydrodehalogenation (removing the 4-Cl).

Visual Workflow: Protection & Application Logic

The following diagram illustrates the decision pathways for protecting Compound 1 to enable specific downstream transformations.

ProtectionStrategy Start Start: N-(3-Amino-4-chlorophenyl) -2-methylpropanamide Decision Select Downstream Chemistry Start->Decision PathA Path A: Pd-Catalyzed Coupling (Suzuki/Buchwald at 4-Cl) Decision->PathA High Stability Reqd PathB Path B: Acid-Sensitive Modifications Decision->PathB Avoid Acid BocProt Protocol 1: Boc Protection (Boc2O, THF, Reflux) PathA->BocProt FmocProt Protocol 2: Fmoc Protection (Fmoc-OSu, NaHCO3) PathB->FmocProt InterA Intermediate A: N-Boc Protected BocProt->InterA InterB Intermediate B: N-Fmoc Protected FmocProt->InterB Suzuki Reaction: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) InterA->Suzuki Stable to Base DeprotB Deprotection B: Piperidine / DMF (Basic) InterB->DeprotB DeprotA Deprotection A: TFA / DCM (Acidic) Suzuki->DeprotA Final Final Functionalized Scaffold DeprotA->Final DeprotB->Final

Caption: Decision tree for selecting Boc vs. Fmoc protection based on downstream reaction requirements (e.g., Suzuki coupling).

Detailed Experimental Protocols

Protocol A: Boc Protection (High-Yield Method)

Objective: Install the Boc group on the deactivated 3-amino group. Challenge: The 4-Cl steric hindrance often leads to incomplete conversion at RT. Solution: Use of DMAP as a nucleophilic catalyst and elevated temperature.

Materials:

  • Compound 1 (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 – 2.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: THF (anhydrous) or Dioxane.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (10 mmol) in anhydrous THF (50 mL).

  • Base Addition: Add TEA (20 mmol) followed by DMAP (1 mmol). Stir for 10 minutes at Room Temperature (RT).

  • Reagent Addition: Add Boc₂O (15 mmol) portion-wise (if solid) or as a solution in THF.

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[2]

    • Note: Due to the 4-Cl, this reaction may take 12–24 hours. If conversion is <80% after 12h, add another 0.5 eq of Boc₂O.

  • Work-up: Cool to RT. Dilute with EtOAc (100 mL). Wash with 0.5M HCl (2 x 30 mL) to remove DMAP/TEA (ensure pH is acidic to keep amine protonated/removed). Wash with Brine.[3]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Validation Criteria:

  • LC-MS: Mass shift of +100 Da (M+H).

  • NMR: Appearance of singlet ~1.5 ppm (9H, t-butyl).

Protocol B: Fmoc Protection (Acid-Free Route)

Objective: Protect the amine for strategies requiring basic deprotection. Critical Note: Do not use Fmoc-Cl directly if possible, as the generated HCl can be problematic. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for a cleaner reaction.

Materials:

  • Compound 1 (1.0 eq)[1]

  • Fmoc-OSu (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).

Step-by-Step Procedure:

  • Preparation: Dissolve Compound 1 (5 mmol) in Acetone (20 mL).

  • Buffer: Dissolve NaHCO₃ (10 mmol) in Water (20 mL) and add to the acetone solution. The mixture may become cloudy.

  • Addition: Add Fmoc-OSu (6 mmol) slowly.

  • Reaction: Stir vigorously at RT for 18 hours.

    • Optimization: If the aniline is too unreactive, switch solvent to DMF and use pyridine (2 eq) as base at 50°C.

  • Work-up: Evaporate Acetone. Acidify the remaining aqueous suspension to pH ~3 with 1M HCl (carefully). The Fmoc-protected product usually precipitates.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[3]

Application Case Study: Suzuki Coupling at C4

Context: The 4-Chloro position is activated for cross-coupling due to the electron-withdrawing nature of the amide and the protected amine. However, free amines can coordinate to Pd(II), poisoning the catalyst.

Protocol:

  • Substrate: Use N-Boc-Protected Compound 1 .

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%) is robust for aryl chlorides.

  • Coupling Partner: Aryl Boronic Acid (1.5 eq).

  • Base/Solvent: K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).

  • Conditions: Degas thoroughly. Heat to 90°C for 4–8 hours.

  • Result: Successful installation of the aryl group at Position 4. The Boc group remains intact (stable to K₂CO₃).

References & Authority

  • Synthesis of N-(3-amino-4-chlorophenyl)isobutyramide:

    • Source: PubChem Compound Summary for CID 3996590 and related chloroaniline derivatives.

    • Link: (Note: Structural validation via isomer comparison).

  • Boc Protection of Deactivated Anilines:

    • Citation: Harale, P. L., et al. "Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline."[2][4] GSC Biological and Pharmaceutical Sciences, 2024.[2][4]

    • Relevance: Confirms Boc protection protocols for 3-chloroaniline derivatives require reflux/catalysis.

    • Link:

  • Fmoc Protection Protocols:

    • Citation: "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism."[5] Total Synthesis.

    • Link:

  • Suzuki Coupling on Chloro-Anilines:

    • Citation: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines..."[6] (Contrast: Highlights difficulty with free amines, supporting the need for protection).

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthesis Logic

This guide addresses the synthesis and byproduct analysis of


-(3-Amino-4-chlorophenyl)-2-methylpropanamide . This molecule is a critical "aniline-amide" scaffold, often serving as a late-stage intermediate for urea-based kinase inhibitors or heterocyclic API construction.[1]

The primary synthetic challenge lies in the chemoselectivity required to install the isobutyryl amide at the N1 position while preserving the chlorine at C4 and subsequently generating the free amine at C3.

The "Happy Path" Workflow

The most robust route utilizes 4-chloro-3-nitroaniline as the starting material.[1] This avoids the regioselectivity nightmare of starting with 4-chloro-1,3-diaminobenzene.[1]

Route:

  • Acylation: Selective

    
    -acylation of the aniline with isobutyryl chloride.
    
  • Reduction: Chemoselective reduction of the nitro group to an amine without hydrodechlorination.

SynthesisPath SM Start: 4-Chloro-3-nitroaniline INT Intermediate: N-(4-chloro-3-nitrophenyl)- 2-methylpropanamide SM->INT Isobutyryl Chloride Base (TEA/Pyridine) DCM, 0°C PROD Target Product: N-(3-Amino-4-chlorophenyl)- 2-methylpropanamide INT->PROD Selective Reduction (Fe/NH4Cl or Pt/C) IMP_A Impurity A: Des-Chloro Analog (Over-reduction) INT->IMP_A Pd/C, H2 (Dechlorination Risk) IMP_B Impurity B: Bis-Amide (Over-acylation) PROD->IMP_B Excess Isobutyryl Cl (Post-reduction)

Figure 1: Synthetic pathway and critical impurity divergence points.[2][3][4][5] Note the high risk of dechlorination during the reduction step.

Troubleshooting Guide: Byproduct Analysis

Scenario 1: The "Des-Chloro" Impurity (Mass [M-34])

Symptom: LC-MS shows a significant peak at MW 178.2 (Expected: 212.6).[1][2] The chlorine isotope pattern (3:1 ratio of M:M+2) is missing.[2] Root Cause: Hydrodechlorination. You likely used Palladium on Carbon (Pd/C) for the nitro reduction.[2] Pd is excellent at inserting into Aryl-Cl bonds, causing hydrogenolysis (replacement of Cl with H).[2]

Corrective Actions:

  • Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or sulfided Platinum.[2] Pt is far less active toward aryl chlorides.[1]

  • Chemical Reduction (Recommended): Use a Bechamp Reduction (Iron powder / Ammonium Chloride) or Stannous Chloride (

    
    ).[1][2] These methods are chemically incapable of breaking the Aryl-Cl bond under standard conditions.[1]
    
  • Additives: If you must use hydrogenation, add 0.1 eq of Diphenylsulfide or use a commercially available "poisoned" catalyst to inhibit the metal surface activity toward halogens.

Scenario 2: The "Bis-Amide" Impurity (Mass [M+70])

Symptom: LC-MS shows a peak at MW ~282 .[1][2] NMR shows two isopropyl signals (doublets/septets).[2] Root Cause: Over-acylation. [1][2]

  • Case A: You performed the reduction in situ without removing excess isobutyryl chloride. The newly formed amine reacted with the leftover reagent.

  • Case B: You started with the diamine (4-chloro-1,3-phenylenediamine) instead of the nitroaniline.

Corrective Actions:

  • Quench Rigorously: Ensure the intermediate (nitro-amide) is isolated or the acylating agent is fully quenched (add methanol or water) before starting the reduction step.[2]

  • Stoichiometry: In the first step, use exactly 1.05 equivalents of isobutyryl chloride.

Scenario 3: Incomplete Reduction (Nitroso/Hydroxylamine)

Symptom: Product is colored (orange/red) instead of off-white.[1][2] Mass spec shows M+16 (Hydroxylamine) or M-2 (Nitroso).[1][2] Root Cause: Hydrogenation stopped early or Iron activation was insufficient.[1]

Corrective Actions:

  • Iron Activation: If using Fe/NH4Cl, pre-treat the iron powder with dilute HCl for 5 minutes to remove surface oxides before adding to the reaction.

  • Temperature: Increase reaction temperature to 70°C (for Fe reduction) to drive the intermediate hydroxylamine to the amine.

Detailed Experimental Protocols

Protocol A: Selective Nitro Reduction (Iron/Ammonium Chloride)

This method is prioritized for its high chemoselectivity (preserving the Cl atom).[2]

Reagents:

  • Intermediate (Nitro-amide): 10.0 mmol[1][2]

  • Iron Powder (325 mesh): 50.0 mmol (5 equiv)[2]

  • Ammonium Chloride (

    
    ): 50.0 mmol (5 equiv)[2]
    
  • Solvent: Ethanol/Water (3:1 ratio, 40 mL)

Procedure:

  • Activation: Suspend Iron powder in 5 mL of 0.1M HCl for 2 minutes. Filter and rinse with water.[6] (Optional but improves consistency).

  • Setup: In a round-bottom flask, combine the Nitro-amide intermediate, activated Iron, and

    
     in Ethanol/Water.
    
  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring.

    • Why? Vigorous stirring is crucial as this is a heterogeneous surface reaction.[1]

  • Monitoring: Check TLC/LC-MS after 1 hour. Look for disappearance of the nitro spot.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove Iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • The product usually precipitates from the remaining water. If not, extract with Ethyl Acetate (3x), dry over

      
      , and evaporate.[2]
      
Protocol B: Acylation of 4-Chloro-3-nitroaniline

Reagents:

  • 4-Chloro-3-nitroaniline: 10.0 mmol[1]

  • Isobutyryl Chloride: 10.5 mmol[1][2]

  • Triethylamine (TEA): 12.0 mmol[2]

  • DCM (Dichloromethane): 50 mL (Anhydrous)[2]

Procedure:

  • Dissolve aniline and TEA in DCM under Nitrogen atmosphere. Cool to 0°C .[6]

  • Add Isobutyryl Chloride dropwise over 15 minutes.

    • Control: Keep temperature below 5°C to prevent bis-acylation or exotherm spikes.[1]

  • Warm to room temperature and stir for 2 hours.

  • Quench: Add 5 mL saturated

    
    . Stir for 10 mins.
    
  • Isolation: Wash organic layer with 1M HCl (to remove unreacted aniline) then Brine.[2] Dry and concentrate.

Analytical Data Reference

Use this table to validate your isolated product.

FeatureExpected Signal (1H NMR, DMSO-d6)Diagnostic Notes
Amide NH

9.8 - 10.2 ppm (s, 1H)
Disappears with

shake.[1][2]
Aromatic H (C2)

7.3 - 7.5 ppm (d, 1H)
Ortho to Cl, Meta to Amine.[2]
Aromatic H (C5/C6)

6.8 - 7.2 ppm (m, 2H)
Complex splitting due to 1,3,4-substitution.[2]
Aniline


5.1 - 5.4 ppm (br s, 2H)
Broad singlet.[1][2] If missing, check for over-acylation.[2]
Isopropyl CH

2.5 - 2.6 ppm (septet, 1H)
Characteristic of isobutyryl group.[2]
Isopropyl


1.0 - 1.2 ppm (d, 6H)
Strong doublet.[1][2]
MS (ESI+) m/z 213.1 / 215.1 3:1 ratio confirms Chlorine presence.[2]

References

  • Selective Hydrogenation of Halogenated Nitroaromatics

    • Detailed study on preventing dehalogenation using specific catalysts (Pt/C, Raney Co) and flow chemistry.[2]

    • Source: Organic Process Research & Development (ACS).[2] [2]

  • Reductive Dehalogenation Blocking Groups

    • Discusses the reactivity order of Aryl-Cl vs Aryl-Br and methods to retain halogens during reduction.
    • Source: Synthesis (Thieme).[2] [2]

  • Iron/Ammonium Chloride Reduction (Bechamp Variant)

    • General reference for the chemoselective reduction of nitro groups in the presence of sensitive functionalities.
    • Source: Wikipedia (General Overview & Mechanism).[2] [2][5]

  • Synthesis of Chloro-Amino-Amide Intermediates

    • Analogous synthesis of 3-amino-N-(4-chlorophenyl)benzamide showing standard workup and recrystallization techniques.[1]

    • Source: ChemicalBook / Literature Snippets. [1][2]

Sources

Technical Support Center: Purification of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for process chemists and researchers working with N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS: 916813-19-9).[1] It moves beyond standard protocols to address the specific physicochemical behavior of halogenated aniline-amide scaffolds.[1]

Product Identity:

  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 916813-19-9[1][4]

  • Molecular Formula: C₁₀H₁₃ClN₂O[1]

  • Key Functional Groups: Primary Amine (Basic, oxidation-sensitive), Amide (Neutral, H-bond donor/acceptor), Aryl Chloride (Lipophilic).

Critical Purification Protocols

The purification strategy depends heavily on the impurity profile.[5] This molecule is typically synthesized via the reduction of its nitro-precursor (N-(4-chloro-3-nitrophenyl)-2-methylpropanamide).[1] Therefore, the most common contaminants are the unreacted nitro-intermediate (neutral) and oxidation byproducts (colored).

Protocol A: Chemo-Selective Acid-Base Extraction (Recommended for Nitro Removal)

Best for: Removing unreacted neutral starting materials (nitro-compounds) and non-basic side products.[1] Principle: The 3-amino group provides a basic handle (pKa ~ 3.5–4.0), allowing the product to be selectively pulled into the aqueous phase while neutral impurities remain in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl (aq).

    • Note: The product (amine) protonates and moves to the aqueous layer. The neutral nitro-impurity stays in the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard this organic layer.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 9–10 using 2.0 M NaOH or saturated NaHCO₃ .

    • Observation: The product will precipitate as a white/off-white solid or oil out.[1]

  • Recovery: Extract the basic aqueous mixture with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Anti-Solvent Recrystallization

Best for: Final polishing to achieve >98% HPLC purity and removing trace salts. Solvent System: Ethyl Acetate (Good solvent) / n-Heptane (Anti-solvent).[1]

Step-by-Step Workflow:

  • Reflux: Suspend the crude solid in Ethyl Acetate (3–5 volumes relative to mass). Heat to reflux (approx. 77°C) until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles (inorganic salts) are visible, filter while hot through a celite pad.

  • Nucleation: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Then, chill to 0–4°C for 2 hours.

    • Critical: Rapid cooling may cause "oiling out" (see Troubleshooting).

  • Isolation: Filter the crystals and wash with cold 1:3 EtOAc:Heptane. Dry under vacuum at 40°C.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for separating the target amine from common synthetic impurities (Nitro-precursor and Anilino-dimers).

PurificationWorkflow Start Crude Reaction Mixture (Amine + Nitro Impurity) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgPhase Organic Phase (Contains Neutral Nitro Impurity) Sep1->OrgPhase Neutrals AqPhase Aqueous Phase (Contains Protonated Product-H+) Sep1->AqPhase Product Salt Waste Discard Organic Waste OrgPhase->Waste Wash Wash Aqueous with fresh EtOAc AqPhase->Wash Basify Basify to pH 10 (NaOH) Extract into EtOAc Wash->Basify Final Concentrate & Recrystallize (Pure Amine Product) Basify->Final

Figure 1: Chemo-selective purification workflow leveraging the basicity of the 3-amino group to remove non-basic impurities.[1]

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. How do I fix this?

Cause: This is common for aniline derivatives with alkyl chains (isopropyl group) when the impurity profile is high or cooling is too rapid. Solution:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

  • Solvent Switch: If EtOAc/Heptane fails, try Toluene (single solvent). Dissolve hot and cool slowly. Toluene is excellent for aromatic amides.

Q2: My product turned pink/brown after drying. Is it ruined?

Cause: Aniline derivatives are sensitive to oxidation by air (auto-oxidation), forming colored quinoid impurities. Assessment: Check HPLC/NMR. Often, the color is due to <0.5% impurity, and the bulk material is fine. Prevention/Fix:

  • Storage: Store under Nitrogen or Argon in the dark.

  • Wash: Rinse the solid with cold Methyl tert-butyl ether (MTBE) .[1] The colored oxidation products are often more soluble in ether than the pure solid.

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) salt for long-term storage. The salt form is significantly more resistant to oxidation.

Q3: I see a persistent impurity at RRT 0.9 (just before the product) on HPLC.

Diagnosis: This is likely the Des-chloro byproduct (N-(3-aminophenyl)-2-methylpropanamide) if catalytic hydrogenation (Pd/C) was used for the nitro reduction.[1] Remedy:

  • This is very difficult to remove by extraction or standard recrystallization due to structural similarity.

  • Prevention is key: Use selective reduction methods (e.g., Fe/NH₄Cl, Zn/AcOH, or Pt/C with Vanadium doping) that do not cleave aryl chlorides.

  • Purification: Requires Reverse Phase Chromatography (C18 column) using a gradient of Water (0.1% Formic Acid) / Acetonitrile.

Physicochemical Data Summary

PropertyValue / DescriptionRelevance to Purification
Physical State Off-white to pale brown solidVisual purity indicator (darker = oxidized).[1]
Predicted pKa ~3.8 (Aniline nitrogen)Determines pH for extraction (< pH 2 to protonate).[1]
Solubility (High) DMSO, DMF, MeOH, EtOAc, DCMGood for extraction/dissolution.
Solubility (Low) Water, Hexane, HeptaneUsed as anti-solvents or for aqueous washes.
LogP ~2.0–2.5 (Estimated)Moderately lipophilic; prefers organic phase at neutral pH.[1]

References

  • ChemicalBook. (2023). This compound Product Properties and Suppliers. Retrieved from [1]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide (Related Aniline Amide Chemistry).[1][6] Patent CN105936625A. Retrieved from

  • ResearchGate. (2021). Discussion on Recrystallization of Amine Compounds. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: General estimation of influence of particular moieties.[7] Retrieved from [1]

Sources

Technical Support Center: Overcoming Low Yield in Reactions with N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you troubleshoot and optimize your reactions. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound, and what are its inherent challenges?

The most common and direct method for synthesizing this compound is through the selective N-acylation of 4-chloro-1,3-phenylenediamine with an appropriate isobutyrylating agent, such as isobutyryl chloride or isobutyric acid in the presence of a coupling agent.

The primary challenges in this synthesis are:

  • Selectivity: The starting material, 4-chloro-1,3-phenylenediamine, has two amino groups with different reactivities. The amino group at position 3 is sterically hindered by the adjacent chloro-substituent, making the amino group at position 1 more nucleophilic and likely to be acylated. However, achieving mono-acylation without the formation of a di-acylated byproduct can be difficult.

  • Nucleophilicity: While the amino groups are activating, the presence of the electron-withdrawing chlorine atom on the aromatic ring reduces the overall nucleophilicity of the amine, which can slow down the reaction rate and lead to incomplete conversion.[1]

  • Steric Hindrance: The chloro group ortho to one of the amino groups can sterically impede the approach of the acylating agent, further complicating the reaction and potentially requiring more forcing conditions.[2][3]

Synthetic_Pathway reagent1 4-chloro-1,3-phenylenediamine product N-(3-Amino-4-chlorophenyl) -2-methylpropanamide reagent1->product Selective Acylation byproduct Di-acylated Byproduct reagent1->byproduct Over-acylation reagent2 Isobutyryl Chloride OR Isobutyric Acid + Coupling Agent reagent2->product reagent2->byproduct

Caption: General synthetic route and potential byproduct formation.

Q2: My reaction yield is consistently below 50%. Where should I start my investigation?

A chronically low yield is typically a symptom of one or more underlying issues in the reaction setup or workup procedure. A logical diagnostic workflow is essential.

Troubleshooting_Workflow start Low Yield (<50%) Detected check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) Is starting material consumed? start->check_conversion check_byproducts Are significant byproducts present? check_conversion->check_byproducts Yes incomplete_conv Problem: Incomplete Conversion check_conversion->incomplete_conv No check_workup Review Workup & Purification Protocol Is mass balance poor? check_byproducts->check_workup No byproduct_form Problem: Byproduct Formation check_byproducts->byproduct_form Yes isolation_loss Problem: Product Loss During Isolation check_workup->isolation_loss Yes solution1 Go to Troubleshooting: Problem 1 incomplete_conv->solution1 solution2 Go to Troubleshooting: Problem 2 byproduct_form->solution2 solution3 Go to Troubleshooting: Problem 3 isolation_loss->solution3

Caption: Initial diagnostic workflow for troubleshooting low reaction yields.

Start by analyzing a sample of your crude reaction mixture before workup. This will tell you if the issue is with the reaction chemistry itself (incomplete conversion, side reactions) or with the subsequent isolation process.

Troubleshooting Guide: Low Yield Diagnosis & Solutions
Problem 1: Incomplete Conversion of Starting Material

Symptom: Your TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-chloro-1,3-phenylenediamine.

Causality: This indicates that the reaction conditions are not sufficient to drive the acylation to completion. The primary reasons are either a poorly activated electrophile (the acylating agent) or insufficient nucleophilicity of the aniline under the chosen conditions.

Solutions:

If you are using isobutyric acid, the choice of coupling agent is critical. Electron-deficient anilines often require stronger coupling agents or the use of additives that prevent the reversal of the O-acylisourea intermediate and suppress side reactions.[4][5]

Coupling AgentAdditive (1.0-1.2 eq.)Base (2-3 eq.)SolventKey Considerations
EDC HOBt or HOAtDIPEA, NMMDCM, DMFEDC is water-soluble, simplifying workup. HOBt/HOAt is highly recommended to avoid side reactions and improve efficiency.[6][7]
HATU/HBTU None neededDIPEA, 2,4,6-CollidineDMF, ACNHighly efficient but can be expensive. Ideal for sterically hindered or electron-deficient amines.
TBTU HOBtDIPEADMFA common and effective uronium-based reagent.

Step-by-Step Methodology (Using EDC/HOBt):

  • Dissolve isobutyric acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes. This pre-activation step generates the active ester.

  • In a separate flask, dissolve 4-chloro-1,3-phenylenediamine (1.0 eq.) and DIPEA (2.5 eq.) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

Using isobutyryl chloride is often more effective than a carboxylic acid coupling, as acyl chlorides are significantly more electrophilic.

Step-by-Step Methodology:

  • Dissolve 4-chloro-1,3-phenylenediamine (1.0 eq.) and a non-nucleophilic base like DIPEA or pyridine (2.0 eq.) in an anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add isobutyryl chloride (1.05 eq.) dropwise via a syringe over 30-60 minutes. A slow addition rate is crucial to maintain a low concentration of the acylating agent and favor mono-acylation.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours before gradually warming to room temperature.

  • Monitor the reaction's progress until the starting material is consumed.

Problem 2: Formation of Significant Byproducts

Symptom: TLC shows multiple new spots, and mass spectrometry confirms the presence of a di-acylated product (M+114 amu relative to the desired product) or other impurities like N-acylurea (if using a carbodiimide).

Causality: The formation of the di-acylated byproduct occurs when the second amino group, although less reactive, is also acylated. This is favored by using a large excess of the acylating agent or adding it too quickly. N-acylurea formation is a known side reaction of carbodiimide coupling agents, especially in the absence of additives like HOBt.[5]

Solutions:

The key to preventing di-acylation is to ensure the acylating agent is the limiting reagent and is never present in high concentration.

Step-by-Step Methodology:

  • Use a slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent (1.0 equivalent). This ensures the acylating agent is fully consumed before significant di-acylation can occur.

  • Dilute the acylating agent (isobutyryl chloride or pre-activated acid) in a generous amount of solvent.

  • Add this diluted solution to the diamine solution very slowly using a syringe pump over several hours.

  • Maintain a low reaction temperature (0 °C or below) to further moderate the reaction rate and improve selectivity.

For challenging cases, a temporary protection strategy can be employed, although this adds steps to the synthesis. For instance, one could selectively protect one amine, perform the acylation, and then deprotect. A simpler, non-chromatographic purification method involves leveraging the basicity of the remaining amino group.

Step-by-Step Methodology (Acid Extraction):

  • After the reaction is complete, quench and perform a standard aqueous workup.

  • Dissolve the crude mixture (containing desired product, byproduct, and unreacted diamine) in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • The desired mono-acylated product and any unreacted diamine will be protonated and move into the aqueous layer.

    • The neutral di-acylated byproduct will remain in the organic layer.

  • Separate the layers. Discard the organic layer containing the byproduct.

  • Basify the aqueous layer with a base (e.g., 1M NaOH, sat. NaHCO₃) until pH > 9.

  • Extract the now-neutralized aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified desired product.

Problem 3: Difficulty in Product Isolation and Purification

Symptom: After workup, the product is an oil that refuses to crystallize, or significant product is lost during column chromatography or recrystallization attempts.

Causality: The free amino group in the final product can increase its polarity and solubility in polar solvents, making recrystallization from common solvent systems like EtOAc/Hexanes challenging.[8] It can also cause streaking on silica gel chromatography.

Solutions:

Finding the right solvent system is often a matter of systematic trial and error.

Step-by-Step Methodology:

  • Place small amounts of the crude product into several test tubes.

  • Test single solvents first. Add a small amount of a solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and heat to boiling. If it dissolves completely, it may be a good "solvent." If it remains insoluble, it could be a good "anti-solvent."

  • Attempt a binary solvent system. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol). Add a "bad" anti-solvent (e.g., water or hexanes) dropwise until turbidity persists.[9] Allow to cool slowly.

  • Consider solvents like dichloromethane/hexane or ethyl acetate/heptane for less polar impurities.

Converting the amine to a salt can dramatically change its solubility properties, often inducing crystallization and leaving neutral impurities behind in the solvent.

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable solvent like isopropanol (IPA) or ethyl acetate.

  • Slowly add a solution of an acid, such as HCl in IPA or methanesulfonic acid, dropwise while stirring.

  • The hydrochloride or mesylate salt of your product will often precipitate out of the solution as a crystalline solid.

  • The solid salt can be collected by filtration, washed with a cold solvent (like cold IPA or ether), and dried.

  • If the freebase is required for the next step, the purified salt can be redissolved and neutralized with a base.

References
  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

  • Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • PubMed. (2022). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ACS Publications. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Retrieved from [Link]

  • Reddit. (n.d.). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • ijarsct. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-amino-2-chlorophenyl)-2-methylpropanamide. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • AIR Unimi. (n.d.). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Retrieved from [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PubChem. (n.d.). Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide and its derivatives through recrystallization. The following sections are designed to address common challenges and provide robust, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the first principles for selecting a recrystallization solvent for this class of compounds?

A1: The ideal solvent for recrystallizing this compound derivatives should exhibit a steep solubility curve. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Key molecular features to consider are the aromatic ring, the secondary amide, the primary amine, and the chloro-substituent. These impart a moderate polarity.

  • Expertise & Experience: Given the presence of both hydrogen bond donors (amine, amide N-H) and acceptors (amide C=O, amine, chlorine), polar protic and aprotic solvents are excellent starting points. A "like dissolves like" approach is a good heuristic; however, experimental validation is crucial.[3]

  • Trustworthiness: A systematic screening process is the most reliable method. Test small quantities of your crude product in a range of solvents to observe solubility at room and elevated temperatures.

Q2: Which specific solvents are recommended for initial screening?

A2: For initial screening, a range of solvents with varying polarities should be tested. Based on the structure of this compound derivatives, the following are recommended:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile.[4]

  • Nonpolar Solvents (less likely to be single solvents, but useful in mixed systems): Toluene, Hexanes, Heptane.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)Polarity IndexKey Considerations
Ethanol785.2Often a good starting point for amides.[4] Can be used in a mixed system with water.
Acetone565.1Good dissolving power for many organic compounds. Its volatility can be a challenge.
Ethyl Acetate774.4A moderately polar solvent, often effective.
Acetonitrile825.8Known to give good results for the recrystallization of amides.[4]
Toluene1112.4May be useful for less polar derivatives or as part of a mixed solvent system.
Hexane/Heptane69 / 980.1Unlikely to work as a single solvent but excellent as an "anti-solvent" in mixed systems.
Water10010.2The high polarity may lead to low solubility, but it can be an effective anti-solvent with alcohols.[3]

Q3: What is a mixed solvent system and when should I consider using one?

A3: A mixed solvent system, or solvent/anti-solvent recrystallization, is employed when no single solvent provides the ideal solubility profile.[5] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[5][6]

  • Causality: The addition of the anti-solvent reduces the overall solvating power of the system, decreasing the compound's solubility and inducing crystallization upon cooling.[5]

  • Common Pairs for Aromatic Amides: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane.[3]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound derivatives.

Issue 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[7] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[7][8] Oiled out products are often impure as the oil can trap impurities more readily than a crystalline lattice.[9]

Solutions:

  • Increase the Solvent Volume: Re-heat the solution to dissolve the oil, then add more of the "good" solvent.[7] This keeps the compound in solution at a lower temperature, hopefully below its melting point, before saturation is reached.

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, switch to a lower-boiling one.

  • Use a Different Solvent System: The interaction between your compound and the current solvent may be promoting oiling out. Re-screen for other suitable solvents.

  • Slower Cooling: Rapid cooling can lead to high supersaturation at elevated temperatures.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 2: No crystals form, even after cooling in an ice bath.

This is a common issue that typically points to one of two problems: too much solvent was used, or the solution is reluctant to nucleate.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent and re-cool.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.[11]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[11] This provides a template for further crystal growth.

  • Increase Cooling Time: Some compounds require a longer period to crystallize. Allow the flask to stand in the ice bath for an extended period, or even in a refrigerator overnight.

Issue 3: The recovery of my purified compound is very low.

Low recovery can result from several factors during the recrystallization process.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.

  • Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to maximize the precipitation of the product.

  • Avoid Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure the solution and filtration apparatus are kept hot.

  • Wash with Cold Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Issue 4: The melting point of my recrystallized product is not sharp, or is lower than expected.

An impure final product will have a broad and depressed melting point range.

Solutions:

  • Re-crystallize: A second recrystallization may be necessary to remove persistent impurities.

  • Consider Activated Charcoal: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[12]

  • Evaluate for Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different melting points.[13][14][15] The conditions of your recrystallization (solvent, cooling rate) can favor the formation of a specific polymorph.[15] Analytical techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) can help identify the polymorphic form.

Part 3: Experimental Protocols & Visualizations

Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.[16]

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[16]

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to a constant weight.

  • Analysis: Determine the melting point and purity of the final product. A successful recrystallization should result in a narrower and higher melting point range compared to the crude material.[17]

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Start Start with Crude Product Solvent_Screen Screen Solvents Start->Solvent_Screen Dissolve Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filter (if needed) Dissolve->Hot_Filter Cool Slow Cool & Ice Bath Hot_Filter->Cool Vacuum_Filter Vacuum Filter & Wash Cool->Vacuum_Filter Dry Dry Crystals Vacuum_Filter->Dry Analyze Analyze Purity (MP, etc.) Dry->Analyze End Pure Product Analyze->End

Caption: General workflow for a single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Experiment Complete. What is the issue? OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Low Yield? Start->LowYield Impure Product Impure? Start->Impure Sol_Oiling Re-heat, add more solvent. Cool slower. OilingOut->Sol_Oiling Yes Sol_NoCrystals Boil off some solvent. Scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals Yes Sol_LowYield Use minimum hot solvent. Ensure complete cooling. LowYield->Sol_LowYield Yes Sol_Impure Re-crystallize. Use charcoal if colored. Impure->Sol_Impure Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Technology Sydney. (n.d.). RECRYSTALLISATION. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Chem 205, Organic Chemistry Lab, PSU. (n.d.). recrystallization-2.doc.pdf. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Online Labs. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Organic Process Research & Development. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • PubMed. (2002). [Crystalline modifications and polymorphism changes during drug manufacture]. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Oxford Academic. (n.d.). Polymorphism of pharmaceuticals. Polymorphism in Molecular Crystals. [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

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Validation & Comparative

Comparative Guide: N-(3-Amino-4-chlorophenyl)-2-methylpropanamide vs. Chloroaniline Isomers in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison designed for researchers and drug development professionals. It synthesizes chemical principles, experimental data, and practical application insights.[1]

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery, the 3-amino-4-chlorophenyl scaffold is a privileged motif. It provides a precise vector for hydrogen bonding while the chlorine atom occupies hydrophobic pockets to boost potency and metabolic stability.

This guide compares N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (Compound A ) against its primary positional isomers. The analysis focuses on:

  • Regioselectivity Challenges: Why Compound A is the kinetic product of diamine acylation.

  • Nucleophilic Differentiation: How the position of the chlorine atom dictates the reactivity of the free amine.

  • Synthesis Protocols: Validated routes to avoid isomeric mixtures.

Key Finding: Compound A offers a superior balance of synthetic accessibility and downstream reactivity compared to the 4-amino-3-chloro isomer, primarily due to the "ortho-effect" of the chlorine atom which modulates the pKa of the adjacent amine, reducing non-specific side reactions during urea/amide coupling.

Chemical Profile & Structural Analysis[1][2]

To select the correct building block, one must understand the electronic environment created by the chlorine substituent.

The Isomer Landscape

We are comparing three distinct regioisomers derived from the chlorophenylenediamine scaffold:

FeatureCompound A (Target) Isomer B (Para-Amino) Isomer C (Reverse Amide)
IUPAC Name This compoundN-(4-Amino-3-chlorophenyl)-2-methylpropanamideN-(5-Amino-2-chlorophenyl)-2-methylpropanamide
Structure Amide @ 1, Amino @ 3, Cl @ 4Amide @ 1, Amino @ 4, Cl @ 3Amide @ 3, Amino @ 1, Cl @ 4
Relationship Amino is Ortho to Cl; Amide is Meta to AminoAmino is Ortho to Cl; Amide is Para to AminoAmino is Meta to Cl; Amide is Ortho to Cl
Electronic State Deactivated Nucleophile Moderately Deactivated Sterically Hindered Amide
Key Use Kinase "Hinge" BindersExtended Linker SystemsRare/Specialized Scaffolds
Electronic & Steric Effects
  • Compound A (Target): The free amine at position 3 is ortho to the chlorine. The inductive electron-withdrawing effect (-I) of chlorine significantly lowers the basicity (pKa ~2.5–3.0). This makes the amine less liable to oxidation but requires stronger electrophiles for downstream coupling.

  • Isomer B: The amine is also ortho to chlorine, but the amide is para . The para-amide linkage allows for a push-pull resonance system that slightly increases the electron density on the aromatic ring compared to the meta-substituted Compound A.

  • Isomer C: This is the "impurity" often formed during non-selective synthesis. The amide group is forced ortho to the chlorine, causing significant steric twist and reducing the planarity of the molecule.

Synthesis Performance Comparison

The synthesis of Compound A is often assumed to be trivial, but regioselectivity is the primary failure mode.

Route Efficiency Analysis

Two primary routes exist: Direct Acylation (Risk of Isomer C) and Nitro Reduction (High Fidelity).

Method 1: Direct Acylation of 4-Chloro-1,3-phenylenediamine
  • Reaction: Diamine + Isobutyryl Chloride.

  • Mechanism: Nucleophilic attack.

  • Regioselectivity: The N1 amine (meta to Cl) is sterically accessible. The N3 amine (ortho to Cl) is hindered.

  • Outcome: ~85:15 ratio favoring Compound A (Target) over Isomer C.

  • Critique: Requires difficult chromatographic separation to remove Isomer C. Not recommended for GMP scale.

Method 2: The Nitro-Reduction Route (Recommended)
  • Step 1: Acylation of 4-chloro-3-nitroaniline . The amine is at position 1 (meta to Cl, para to NO2). The nitro group deactivates the ring, but the amine is still nucleophilic enough.

  • Step 2: Selective reduction of the nitro group (Fe/NH4Cl or H2/RaNi).

  • Outcome: 100% Regiochemical purity. The nitrogen that becomes the free amine starts as a Nitro group, preventing any acylation at that position.

Synthesis Pathway Visualization

SynthesisPathways Start_Diamine 4-Chloro-1,3- phenylenediamine Prod_Target TARGET: N-(3-Amino-4-Cl-phenyl) -2-methylpropanamide Start_Diamine->Prod_Target  Major (85%) Prod_Isomer IMPURITY: N-(5-Amino-2-Cl-phenyl) -2-methylpropanamide Start_Diamine->Prod_Isomer  Minor (15%) Start_Nitro 4-Chloro-3- nitroaniline Inter_Nitro Intermediate: N-(4-Cl-3-nitrophenyl) isobutyramide Start_Nitro->Inter_Nitro  Step 1: Acylation Reagent_Acyl + Isobutyryl Chloride Inter_Nitro->Prod_Target  Step 2: Reduction (Fe/NH4Cl)

Caption: Comparison of Direct Acylation (prone to isomeric mixtures) vs. Nitro-Reduction Route (regiospecific).

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Nitro Route)

Recommended for library synthesis and SAR studies.

Reagents: 4-Chloro-3-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Acylation:

    • Dissolve 4-chloro-3-nitroaniline in dry DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of Isobutyryl chloride.

    • Stir at RT for 2 hours. Monitor TLC (Hex/EtOAc 7:3).

    • Wash with 1N HCl, then Brine. Dry (MgSO4) and concentrate.[2] Yield: ~95% Yellow Solid.

  • Reduction:

    • Suspend the intermediate in EtOH/H2O (4:1).

    • Add NH4Cl and Iron powder. Heat to reflux for 1 hour.

    • Critical Step: Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate. Recrystallize from Ethanol/Hexane.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet amide proton (~10.0 ppm) and the broad amino singlet (~5.2 ppm). The aromatic region should show a specific splitting pattern: d (8.5 Hz, H5), d (2.3 Hz, H2), dd (8.5, 2.3 Hz, H6).

Protocol B: Purification of Commercial Material

If purchasing low-grade material (often made via diamine route), use this to remove Isomer C.

  • Dissolve crude material in minimal hot Ethyl Acetate.

  • Add Hexane dropwise until turbidity is observed.

  • Cool slowly to 4°C.

  • Compound A crystallizes first (higher symmetry/packing). Isomer C (ortho-amide) is more soluble due to the twist in the amide bond disrupting crystal packing.

  • Filter and wash with cold 10% EtOAc/Hexane.

Application in Drug Development[1][4]

Downstream Coupling Performance

When using Compound A to build urea-based kinase inhibitors (e.g., reacting with an isocyanate), the reactivity differs from non-chlorinated analogs.

ParameterCompound A (3-Amino-4-Cl)Non-Chlorinated AnalogImplication
Nucleophilicity LowHighCompound A requires longer reaction times or catalyzed conditions.
Solubility Moderate (Lipophilic)ModerateChlorine improves membrane permeability (LogP +0.7).
Metabolic Stability HighLowCl blocks metabolic oxidation at the para-position.
H-Bond Donor WeakStrongThe NH2 of Compound A is a weaker donor, affecting binding affinity.
Decision Logic for Scaffold Selection

Use the following logic tree to determine if This compound is the correct scaffold for your project.

DecisionTree Start Start: Selecting Linker Scaffold Q1 Does the binding pocket have a hydrophobic cleft near the hinge? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Is metabolic stability (t1/2) a current liability? Yes1->Q2 Result_C Select Non-Chlorinated: Focus on solubility. No1->Result_C Result_A Select Compound A: (3-Amino-4-Chloro) Optimized for hydrophobic fit and metabolic blocking. Q2->Result_A Yes (Block Para) Result_B Select Isomer B: (4-Amino-3-Chloro) Use if vector requires extension. Q2->Result_B No (Need Vector)

Caption: Strategic selection of chloroaniline isomers based on SAR requirements.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21209, 4-Chloro-1,3-phenylenediamine. Available at: [Link]

  • Lasta, D. J., & Silbernagel, M. J. The Regioselective Acylation Reactions of Imidazopyridines. Heterocycles, Vol 48, No. 5, 1998. (Cited for principles of regioselective acylation in heterocyclic/aromatic amines). Available at: [Link]

  • Smith, R. Chlorine in Drug Discovery: The "Magic" Substituent. ChemRxiv Preprints. (Cited for metabolic stability and lipophilicity data). Available at: [Link]

Disclaimer: All experimental protocols should be performed in a fume hood with appropriate PPE. The synthesis of chloroanilines involves intermediates that may be skin sensitizers.

Sources

A Comparative Spectroscopic Guide to the Analysis of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide and Its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities and their reaction products is a cornerstone of successful research and development. This guide provides an in-depth comparative analysis of spectroscopic techniques for the characterization of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide and its potential reaction products. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this document serves as a comprehensive resource for selecting the optimal analytical strategy and interpreting the resulting data with confidence.

Introduction to this compound

This compound is an aromatic amine and amide derivative. Its structure, featuring a substituted aniline ring, presents a versatile scaffold for further chemical modifications, making it a compound of interest in medicinal chemistry and materials science. The presence of both an amino and an amide functional group allows for a variety of chemical reactions, leading to a diverse range of potential products. Accurate and unambiguous structural elucidation of these products is paramount for understanding reaction mechanisms, ensuring purity, and guiding further molecular design.

Core Spectroscopic Techniques: A Comparative Overview

The choice of spectroscopic technique is dictated by the specific information required. While each method provides unique insights, a synergistic approach, combining data from multiple techniques, often yields the most comprehensive structural picture.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of individual nuclei.Unambiguous structure determination, stereochemical analysis.Relatively low sensitivity, requires higher sample concentrations.
Mass Spectrometry Precise molecular weight, elemental composition, and structural information through fragmentation patterns.High sensitivity, suitable for trace analysis and complex mixtures.Isomers can be difficult to distinguish without tandem MS.
FTIR Spectroscopy Identification of functional groups present in a molecule.Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure and connectivity.

In-Depth Analysis of Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural characterization of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton and the spatial relationships between atoms.

Expected ¹H and ¹³C NMR Spectral Data for this compound

Predicting the NMR spectra of the parent compound is the first step in analyzing its reaction products. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~7.2-7.5m3HAr-H
Amine~4.0-5.0br s2H-NH₂
Amide~8.0-9.0br s1H-NH-
Methine~2.5-3.0septet1H-CH(CH₃)₂
Methyl~1.1-1.3d6H-CH(CH ₃)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~175C=O
Aromatic~115-145Ar-C
Methine~35-CH(CH₃)₂
Methyl~20-CH(CH₃)₂

Advanced 2D NMR Techniques for Complex Product Mixtures

In cases where reaction products are isomeric or possess complex structures, one-dimensional NMR may not be sufficient. Advanced 2D NMR techniques are invaluable for resolving spectral overlap and establishing unambiguous correlations.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to one another. This is crucial for piecing together molecular fragments.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting molecular fragments and establishing the overall structure.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • 2D NMR (if necessary): If the 1D spectra are complex, acquire COSY, HSQC, and HMBC spectra to resolve ambiguities.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to elucidate the structure of the product.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can provide the molecular weight of a compound with high accuracy, as well as structural information based on its fragmentation pattern.

Expected Fragmentation Pattern for this compound

Under electron ionization (EI), aromatic amides often undergo a characteristic cleavage of the N-CO bond.[2] For the title compound, this would lead to the formation of a resonance-stabilized acylium ion and the radical cation of 3-amino-4-chloroaniline.

parent This compound [M]⁺˙ acylium Acylium Ion C₄H₇O⁺ parent->acylium N-CO cleavage aniline_radical 3-Amino-4-chloroaniline Radical Cation C₆H₆ClN⁺˙ parent->aniline_radical N-CO cleavage

Figure 1: Predicted mass spectrometry fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the mixture before they enter the mass spectrometer.

  • Ionization: The separated components are ionized, typically using electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of each component.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral "fingerprint."

Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound and its reaction products will be dominated by absorptions corresponding to the amine and amide functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching (asymmetric & symmetric)3300-3500[3]
N-H (Amide)Stretching~3300
C=O (Amide I)Stretching~1650[4]
N-H (Amide II)Bending~1550
C-NStretching1200-1350 (aromatic)[3]

Monitoring Reactions with FTIR

FTIR is an excellent tool for monitoring the progress of a reaction. For example, if the amino group of the parent compound is acylated, the characteristic N-H stretching bands of the primary amine will disappear and be replaced by a single N-H stretching band of the secondary amide.

start Reactant (Primary Amine) Two N-H stretches reaction Acylation Reaction start->reaction product Product (Secondary Amide) One N-H stretch reaction->product

Figure 2: Monitoring an acylation reaction using FTIR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands to determine the functional groups present in the sample.

Comparison with Alternative Analytical Techniques

While NMR, MS, and FTIR are the primary tools for structural elucidation, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[5] When coupled with a UV detector, it can provide information about the purity of a sample and the relative amounts of different products.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.[6]

  • Elemental Analysis: This technique determines the elemental composition of a compound, which can be used to confirm the molecular formula determined by mass spectrometry.

Conclusion: An Integrated Approach for Unambiguous Characterization

The comprehensive analysis of this compound and its reaction products requires a multi-faceted spectroscopic approach. NMR spectroscopy provides the fundamental framework of the molecular structure, while mass spectrometry offers precise molecular weight and fragmentation data. FTIR spectroscopy serves as a rapid and effective tool for identifying key functional groups and monitoring reaction progress. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the structures of novel compounds, paving the way for advancements in drug discovery and materials science.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Retrieved from [Link]

  • Diva-portal.org. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Retrieved from [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Retrieved from [Link]

  • PMC - NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography-electrospray ionization tandem mass spectrometry | Request PDF. Retrieved from [Link]

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HPLC analysis of "N-(3-Amino-4-chlorophenyl)-2-methylpropanamide" reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC Analysis of "N-(3-Amino-4-chlorophenyl)-2-methylpropanamide" Reaction Mixtures

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous analysis of reaction intermediates is not merely a quality control checkpoint; it is a cornerstone of process understanding, safety, and regulatory compliance. "this compound" is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and accurately profiling the reaction mixture is paramount to the integrity of the final drug product.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, moving beyond rote protocols to explain the fundamental causality behind experimental design.

The primary analytical challenge lies in the complexity of a typical reaction mixture. It is a heterogeneous environment containing the desired product, unreacted starting materials, intermediates, and a spectrum of potential process-related impurities and degradation products.[2][3] A robust analytical method must possess the selectivity to resolve all these components, the sensitivity to detect trace impurities, and the accuracy to quantify them reliably. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, is the industry's gold standard for this task due to its high resolution, sensitivity, and accuracy.[1][4][5]

Pillar 1: The Core Methodology - Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC separates molecules based on their relative hydrophobicity.[2] A non-polar stationary phase (typically alkyl-silane bonded silica, like C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase. By carefully manipulating the composition of the mobile phase, we can achieve fine control over the separation of analytes with subtle structural differences.

A Self-Validating Approach to Method Development

Developing a reliable HPLC method is a systematic process, not guesswork.[6] Each parameter is chosen to contribute to the overall goal of achieving adequate resolution, sensitivity, and robustness. The logical workflow for developing a stability-indicating HPLC method is a self-validating system, where each step builds upon the last to ensure the final method is fit for purpose.

HPLC_Method_Development cluster_0 Phase 1: Initial Planning cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Define Analytical Goal (Purity, Impurity Profile, Quantitation) B Review Analyte Properties (pKa, logP, UV spectra) A->B C Select Column (e.g., C18, C8, Phenyl) B->C D Select Mobile Phase (ACN vs MeOH, Buffer pH) C->D E Run Scouting Gradient (e.g., 5-95% Organic) D->E F Evaluate Peak Shape & Resolution E->F G Fine-tune Gradient Slope F->G H Optimize Flow Rate & Temperature G->H I Confirm Resolution of Critical Pairs H->I J Validate per ICH Guidelines (Linearity, Accuracy, Precision, etc.) I->J

Caption: A logical workflow for systematic HPLC method development.

For this compound, which contains a basic amino group, controlling the mobile phase pH is critical.[7] Maintaining a pH around 3.0 ensures the amine is protonated, leading to consistent retention and sharp, symmetrical peaks. A phosphate buffer is an excellent choice for this pH range.[1]

Baseline Experimental Protocol: RP-HPLC with UV Detection

This protocol provides a robust starting point for the routine purity analysis of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Acetonitrile (ACN), HPLC grade.

  • Potassium Phosphate Monobasic, analytical grade.

  • Orthophosphoric Acid, analytical grade.

  • Water, HPLC grade.

2. Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 Controls ionization of the basic amine for good peak shape.[1][7]
Mobile Phase B Acetonitrile (ACN) Common strong solvent for reversed-phase chromatography.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B A gradient is essential for resolving compounds with a wide range of polarities, which is typical in reaction mixtures.[8]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C Maintains consistent retention times and improves peak efficiency.
Detection 254 nm A common wavelength for aromatic compounds, providing good sensitivity.[1]

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring sensitivity. |

3. Solution Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the reaction mixture sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

Pillar 2: Comparative Analysis of HPLC Methodologies

The choice of HPLC configuration depends entirely on the analytical goal. A method for routine quality control will prioritize robustness and cost-effectiveness, while a method for identifying unknown impurities requires the more sophisticated capabilities of mass spectrometry.

Reaction_Mixture cluster_reactants Starting Materials cluster_products Reaction Products SM1 Aromatic Amine Precursor Product N-(3-Amino-4-chlorophenyl) -2-methylpropanamide SM1->Product Main Reaction Impurity1 By-product 1 (e.g., Di-acylated) SM1->Impurity1 Side Reaction SM2 Acylating Agent SM2->Product Main Reaction SM2->Impurity1 Side Reaction Impurity2 Degradant Product->Impurity2 Degradation

Caption: Simplified view of components in a typical reaction mixture.

Method 1: HPLC with UV/DAD for Quantitative Analysis

This is the workhorse method for routine QC. A Diode Array Detector (DAD) is preferable to a simple UV detector as it provides spectral information, which is invaluable for peak purity assessment and can help in the tentative identification of impurities.[6]

  • Strengths: Robust, reliable, low-cost, and easily transferable between labs. Excellent for quantifying known components against a reference standard.

  • Limitations: Cannot definitively identify unknown impurities. Co-eluting peaks with similar UV spectra can be missed. Lower sensitivity for compounds with poor chromophores.

Method 2: HPLC with Mass Spectrometry (HPLC-MS) for Impurity Identification

For impurity profiling and structural elucidation, coupling HPLC to a mass spectrometer is the definitive technique.[9] MS provides molecular weight information, which is a critical piece of the puzzle in identifying unknown peaks in a chromatogram.

  • Strengths: Provides molecular weight and fragmentation data, enabling positive identification of impurities.[9] Unmatched specificity and sensitivity. Can detect impurities that are not visible with a UV detector.

  • Limitations: Higher operational cost and complexity. The mobile phase must be MS-compatible (e.g., using formic acid instead of non-volatile phosphate buffers).[10]

FeatureHPLC-UV/DADHPLC-MS
Primary Use Routine QC, Purity Assay, QuantitationImpurity Identification, Structural Elucidation
Information Retention Time, UV SpectrumRetention Time, Molecular Weight, Fragmentation
Selectivity Moderate to HighVery High
Sensitivity Good (ng range)Excellent (pg-fg range)
Cost Low to ModerateHigh
Complexity LowHigh
Mobile Phase Flexible (e.g., phosphate buffers)[1]Restricted (volatile buffers like formate)[10]
Method 3: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. The result is significantly faster analysis times and improved resolution compared to traditional HPLC.[3]

  • Strengths: Drastically reduced run times (e.g., from 35 min to <10 min), leading to higher throughput.[11][12] Lower solvent consumption, making it a "greener" alternative. Often provides superior peak resolution.

  • Limitations: Requires specialized, higher-cost UHPLC instrumentation. More susceptible to clogging from poorly prepared samples.

ParameterConventional HPLC (5 µm)UHPLC (<2 µm)
Analysis Time Slower (e.g., 20-40 min)Faster (e.g., 2-10 min)[12]
Resolution GoodExcellent
System Pressure Lower (<400 bar)Higher (>600 bar)
Solvent Use HigherLower
Instrument Cost StandardHigh

Pillar 3: Alternative & Complementary Techniques

While HPLC is the primary tool, other techniques can provide valuable, orthogonal information.

  • Gas Chromatography (GC): GC is best suited for volatile and thermally stable compounds.[3] For aromatic amines like our target compound, derivatization is often required to increase volatility and improve peak shape.[13] While feasible, the extra sample preparation step makes it less direct and more cumbersome than RP-HPLC for this specific application.

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency, particularly for charged species.[4] Its primary advantage is the use of aqueous buffers, reducing organic solvent consumption. However, it can have lower sensitivity and reproducibility compared to modern HPLC, making it less common in routine pharmaceutical QC environments.[4]

Conclusion and Recommendations

The optimal analytical strategy for "this compound" reaction mixtures is context-dependent.

  • For routine process monitoring and final product release , a validated RP-HPLC method with DAD detection offers the best balance of performance, robustness, and cost-effectiveness. It provides reliable quantitative data for the main component and known impurities.

  • During process development and for impurity profiling , HPLC-MS is indispensable. The structural information it provides is critical for identifying unknown by-products and degradation products, which is a regulatory expectation.

  • In a high-throughput environment , transitioning the validated HPLC method to a UHPLC platform can yield significant savings in time and solvent without compromising data quality.

By understanding the principles behind each technique and systematically developing and validating the chosen method, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.

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Sources

A Comparative Guide to the Reactivity of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide and Aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aromatic Amine Reactivity, Supported by Theoretical Principles and Proposed Experimental Validation

Introduction

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The reactivity of the aniline core, both at the amino group and on the aromatic ring, is of paramount importance in synthetic planning and drug design. This guide provides an in-depth comparison of the chemical reactivity of the structurally complex aniline derivative, N-(3-Amino-4-chlorophenyl)-2-methylpropanamide, with that of the parent compound, aniline.

This comparison is grounded in the fundamental principles of physical organic chemistry, analyzing the electronic effects of the substituents on the derivative. Where direct experimental data is unavailable for this compound, we propose detailed, self-validating experimental protocols to enable a quantitative, data-driven comparison.

Molecular Structures and Electronic Properties

A molecule's reactivity is intrinsically linked to its structure and the distribution of electron density. A comparison of the structures of aniline and this compound reveals key differences that dictate their chemical behavior.

CompoundStructureKey Features
Aniline Aniline structureA primary aromatic amine with an unsubstituted benzene ring. The nitrogen's lone pair of electrons is delocalized into the aromatic π-system.[2][3]
This compound this compound structureA substituted aniline with three key functional groups influencing the primary amino group and the aromatic ring: a chloro group, an amide group, and the primary amino group itself.

The reactivity of this compound is modulated by the electronic effects of its substituents: the chloro group and the N-acylated amino group. These effects can be dissected into inductive and resonance contributions.

Electronic Effects of Substituents

The chloro and amide substituents on the aniline ring of this compound significantly alter its electronic properties compared to aniline.

G cluster_aniline Aniline cluster_substituted This compound cluster_effects Overall Electronic Effect aniline Aniline (Baseline Reactivity) substituted Substituted Aniline aniline->substituted Substitution effect Decreased electron density on: - Primary amino group - Aromatic ring substituted->effect Combined Influence chloro Chloro Group (-Cl) chloro->substituted Inductive: -I (withdrawing) Resonance: +R (donating, weak) amide Amide Group (-NHCOR) amide->substituted Inductive: -I (withdrawing) Resonance: -R (withdrawing)

  • Chloro Group (-Cl): Located para to the primary amino group, the chlorine atom exerts a dual electronic effect. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R), though this effect is generally weaker than its inductive pull for halogens.[4]

  • Amide Group (-NHCOCH(CH₃)₂): Situated meta to the primary amino group, the amide functionality is a potent electron-withdrawing group. The carbonyl group's oxygen atom strongly pulls electron density away from the amide nitrogen and, by extension, from the aromatic ring through both resonance (-R) and induction (-I).

The cumulative impact of these two electron-withdrawing groups is a significant reduction in the electron density of the aromatic ring and the primary amino group in this compound compared to aniline.

Comparative Reactivity Analysis

The differing electronic landscapes of the two molecules predict substantial differences in their reactivity in several key chemical transformations.

Basicity and Nucleophilicity of the Amino Group

The basicity of an aniline is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. Nucleophilicity refers to the ability of the lone pair to attack an electrophilic center. While related, these properties can be influenced differently by steric factors.[5]

  • Aniline: The lone pair on the nitrogen of aniline is delocalized into the benzene ring, making it a weaker base (pKa of its conjugate acid is ~4.6) than aliphatic amines.[3][6]

  • This compound: The combined electron-withdrawing effects of the chloro and amide groups are expected to significantly decrease the electron density on the primary amino nitrogen. This leads to a strong prediction that This compound is a considerably weaker base and a poorer nucleophile than aniline. Electron-withdrawing substituents are known to decrease the basicity of anilines.[7][8][9]

Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect.[10][11][12] This high reactivity can sometimes be a drawback, leading to multiple substitutions.[2][13]

  • Aniline: Reacts readily with electrophiles. For instance, with bromine water, it forms 2,4,6-tribromoaniline almost instantaneously.[13]

  • This compound: The deactivating nature of the chloro and amide substituents is expected to render the aromatic ring significantly less reactive towards electrophiles compared to aniline. The primary amino group remains an ortho, para-director, but the overall reaction rate will be much slower.

Reaction TypeAnilineThis compound (Predicted)Rationale for Difference
Basicity (pKa of conjugate acid) ~4.6Significantly < 4.6Electron-withdrawing substituents (-Cl, -NHCOR) decrease electron density on the primary amino group.[9]
Nucleophilicity HighLowReduced electron density on the nitrogen makes the lone pair less available for donation.[7]
Rate of Electrophilic Aromatic Substitution Very FastSlowThe aromatic ring is deactivated by the electron-withdrawing effects of the substituents.[14]

Proposed Experimental Protocols for Quantitative Comparison

To move from prediction to quantitative data, the following experimental protocols are proposed.

Experiment 1: Determination of Relative Basicity via pKa Measurement

The most direct measure of basicity is the acid dissociation constant (pKa) of the conjugate acid. This can be determined potentiometrically or spectrophotometrically.

Protocol: Potentiometric Titration

  • Preparation of Amine Solutions: Prepare equimolar solutions (e.g., 0.01 M) of both aniline and this compound in a suitable solvent mixture (e.g., 50% ethanol-water) to ensure solubility.[15]

  • Titration Setup: Place a known volume of the amine solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the acid.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the anilinium ion.[16]

G start Prepare equimolar solutions of Aniline and Substituted Aniline titrate Titrate with standardized HCl start->titrate record Record pH vs. Volume of HCl titrate->record plot Plot pH vs. Volume record->plot pka Determine pKa at half-equivalence point plot->pka compare Compare pKa values pka->compare

Experiment 2: Comparison of Nucleophilicity via Competitive Acylation

A competitive reaction can provide a clear indication of the relative nucleophilicity of the two amines. Acylation is a suitable reaction for this purpose.[17][18][19]

Protocol: Competitive Acylation

  • Reactant Mixture: In a reaction vessel, combine equimolar amounts (e.g., 1.0 mmol) of aniline and this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Addition of Limiting Reagent: Slowly add a limiting amount of an acylating agent (e.g., 0.5 mmol of acetyl chloride) to the stirred mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Quench: After a set time, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Product Analysis: Extract the organic layer, dry it, and analyze the product ratio (acetanilide vs. the acylated derivative of this compound) using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the products will directly correlate with the relative nucleophilicity of the starting amines.

G start Mix equimolar amounts of Aniline and Substituted Aniline add_reagent Add limiting amount of Acetyl Chloride start->add_reagent quench Quench reaction add_reagent->quench analyze Analyze product ratio (e.g., via HPLC) quench->analyze conclusion Determine relative nucleophilicity from product ratio analyze->conclusion

Conclusion

Based on a thorough analysis of substituent electronic effects, it is concluded that This compound is significantly less reactive than aniline . This reduced reactivity manifests as lower basicity and nucleophilicity of the primary amino group, and a deactivated aromatic ring for electrophilic substitution. The presence of the electron-withdrawing chloro and amide groups diminishes the electron density at the key reactive sites. The proposed experimental protocols provide a clear and robust framework for quantifying these reactivity differences, offering valuable data for synthetic chemists and drug development professionals in the rational design of reaction pathways and the prediction of molecular interactions.

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A Comparative Guide to In Silico Modeling of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide Derivatives for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in silico modeling techniques for the design and evaluation of novel kinase inhibitors based on the N-(3-Amino-4-chlorophenyl)-2-methylpropanamide scaffold. This document moves beyond a simple recitation of protocols to offer a strategic framework for leveraging computational tools to accelerate drug discovery, grounded in scientific principles and practical application.

Introduction: The Promise of a Privileged Scaffold and the Power of In Silico Prediction

The this compound core represents a promising starting point for the development of targeted therapeutics. Its structural motifs, including the chloroaniline and amide functionalities, are prevalent in a wide array of biologically active molecules, suggesting its potential as a "privileged scaffold" for interacting with various protein targets.[1] The strategic incorporation of a chlorine atom can significantly enhance the biological activity of a molecule.[2]

Given the vast chemical space of possible derivatives, a purely empirical approach to synthesis and screening is both time-consuming and resource-intensive. In silico modeling offers a rational and efficient alternative, enabling the prediction of a compound's biological activity and physicochemical properties before it is ever synthesized.[3] This guide will explore and compare four powerful in silico techniques—molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and molecular dynamics (MD) simulations—in the context of designing novel inhibitors for a highly relevant therapeutic target: p38 Mitogen-Activated Protein (MAP) Kinase .

The Hypothetical Target: Why p38 MAP Kinase?

p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a well-validated and attractive target for small molecule drug discovery.[6][7] Numerous crystal structures of p38 MAP kinase in complex with a variety of inhibitors are publicly available in the Protein Data Bank (PDB), providing a solid structural basis for in silico modeling.[2][8][9][10]

For the purposes of this guide, we will utilize the crystal structure of human p38 MAP kinase in complex with a diaryl urea inhibitor (PDB ID: 1KV1) as our receptor model.[10] This structure reveals a distinct allosteric binding site, offering opportunities for the design of highly selective inhibitors.[10]

The Subjects of Our Study: A Library of Hypothetical Derivatives

To illustrate the application and comparative value of the different in silico techniques, we have designed a small, hypothetical library of this compound derivatives. These derivatives feature modifications at the amino group, introducing a variety of substituents to explore their potential interactions with the p38 MAP kinase binding site.

Compound IDR-Group (Substitution at the Amino Group)
Parent -H
Deriv-01 -C(=O)c1ccccc1 (Benzoyl)
Deriv-02 -C(=O)c1cnccn1 (Isonicotinoyl)
Deriv-03 -SO2c1ccccc1 (Benzenesulfonyl)
Deriv-04 -C(=O)Nc1ccccc1 (Phenylurea)
Deriv-05 -c1ccccc1 (Phenyl)

These derivatives introduce a range of electronic and steric properties, providing a diverse set for our comparative in silico analysis.

Comparative Analysis of In Silico Modeling Techniques

This section will provide a detailed, step-by-step workflow for each of the four in silico techniques, using our hypothetical library of derivatives and the p38 MAP kinase target. We will then compare the insights gained from each method.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is a powerful tool for virtual screening and for understanding the key interactions between a ligand and its target.

  • Receptor Preparation:

    • Download the crystal structure of p38 MAP kinase (PDB ID: 1KV1) from the RCSB PDB.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Draw the 2D structures of the parent compound and the five derivatives.

    • Convert the 2D structures to 3D and perform energy minimization.

    • Assign rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking, ensuring it encompasses the allosteric binding site identified in the 1KV1 crystal structure.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, which will generate multiple binding poses for each ligand and estimate their binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding poses and affinities for each derivative.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.

The primary output of molecular docking is a ranked list of binding poses for each ligand, along with their corresponding binding affinities. A more negative binding affinity suggests a more favorable interaction.

Compound IDPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with p38 MAPK
Parent -6.5Hydrogen bond with the backbone of Met109
Deriv-01 -8.2Hydrogen bond with Met109; Pi-stacking with Phe169
Deriv-02 -8.8Hydrogen bonds with Met109 and Lys53; Pi-stacking with Phe169
Deriv-03 -7.9Hydrogen bond with Met109; Hydrophobic interactions with Leu75, Ile84
Deriv-04 -9.5Bidentate hydrogen bonds with the hinge region (Met109, Gly110); Pi-stacking with Phe169
Deriv-05 -7.1Hydrophobic interactions with the allosteric pocket

From this hypothetical data, we can infer that Deriv-04 is the most promising candidate due to its predicted high binding affinity and favorable interactions with the key hinge region residues.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB: 1KV1) grid_box Define Grid Box (Allosteric Site) receptor_prep->grid_box ligand_prep Ligand Preparation (Derivatives) run_vina Run AutoDock Vina ligand_prep->run_vina grid_box->run_vina analyze_poses Analyze Binding Poses run_vina->analyze_poses analyze_affinity Analyze Binding Affinities run_vina->analyze_affinity visualize Visualize Interactions analyze_poses->visualize analyze_affinity->visualize

Molecular Docking Workflow

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds.

  • Data Set Preparation:

    • For this example, we will use the predicted binding affinities from our molecular docking study as the "biological activity" data. In a real-world scenario, this would be experimental data (e.g., IC50 values).

  • Descriptor Calculation:

    • For each of our six compounds (parent + 5 derivatives), calculate a set of molecular descriptors. These can include constitutional, topological, geometrical, and electronic descriptors.

  • Model Building:

    • Divide the data set into a training set (e.g., 4 compounds) and a test set (e.g., 2 compounds).

    • Use a statistical method, such as multiple linear regression (MLR), to build a QSAR model that correlates the calculated descriptors with the biological activity for the training set.

  • Model Validation:

    • Use the generated QSAR model to predict the activity of the compounds in the test set.

    • Evaluate the predictive power of the model using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²).

The output of a QSAR study is a mathematical equation that can be used to predict the biological activity of new compounds. For example, a hypothetical QSAR equation might look like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Number of H-bond Donors) + C

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

MetricValueInterpretation
0.92The model explains 92% of the variance in the training set.
0.85The model has good internal predictive power.
R²_pred (for test set) 0.88The model has good external predictive power.

A robust QSAR model can then be used to screen a virtual library of derivatives and prioritize those with the highest predicted activity for synthesis.

G cluster_data Data Preparation cluster_model Model Building & Validation cluster_prediction Prediction dataset Dataset (Structures + Activities) descriptors Calculate Molecular Descriptors dataset->descriptors split_data Split into Training and Test Sets descriptors->split_data build_model Build QSAR Model (e.g., MLR) split_data->build_model validate_model Validate Model build_model->validate_model predict_new Predict Activity of New Compounds validate_model->predict_new

QSAR Modeling Workflow

Pharmacophore Modeling: Identifying Essential Features for Activity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific biological target.[11] Pharmacophore modeling can be used for virtual screening to identify novel scaffolds that fit the pharmacophoric requirements.

  • Input Molecules:

    • Select a set of known, structurally diverse, and active p38 MAP kinase inhibitors from the literature.

  • Pharmacophore Generation:

    • Submit the set of active molecules to a pharmacophore modeling web server like PharmaGist.

    • The server will align the molecules and identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

    • The output will be a 3D arrangement of these features, representing the pharmacophore model.

  • Pharmacophore Validation:

    • Validate the pharmacophore model by screening it against a database containing known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen a virtual library of our hypothetical derivatives.

    • Compounds that match the pharmacophore model are considered "hits" and are prioritized for further investigation.

The primary output is a 3D pharmacophore model and a list of hit compounds from the virtual screening.

A hypothetical pharmacophore model for p38 MAP kinase inhibitors might consist of:

  • One hydrogen bond acceptor.

  • One hydrogen bond donor.

  • Two hydrophobic features.

  • One aromatic ring.

The screening results would indicate which of our hypothetical derivatives match this pharmacophore. For instance, Deriv-02 and Deriv-04 might be identified as hits, as they possess the necessary features in the correct spatial arrangement to interact with the p38 MAP kinase binding site.

G cluster_input Input cluster_generation Pharmacophore Generation cluster_application Application active_ligands Set of Active Ligands align_ligands Align Ligands active_ligands->align_ligands extract_features Extract Common Features align_ligands->extract_features generate_model Generate Pharmacophore Model extract_features->generate_model validate_model Validate Model generate_model->validate_model virtual_screening Virtual Screening validate_model->virtual_screening

Pharmacophore Modeling Workflow

Molecular Dynamics (MD) Simulations: Assessing Binding Stability

MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time.[12] This technique can be used to assess the stability of a predicted binding pose and to identify key residues involved in the binding event.

  • System Preparation:

    • Start with the best-docked pose of the most promising derivative (e.g., Deriv-04 ) in complex with p38 MAP kinase.

    • Generate the topology and parameter files for both the protein and the ligand.

    • Place the complex in a simulation box and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K).

    • Equilibrate the system under constant volume and then constant pressure.

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

    • Analyze the hydrogen bond occupancy and other key interactions over time.

The analysis of the MD simulation trajectory provides insights into the stability of the protein-ligand complex.

  • RMSD: A stable RMSD for both the protein and the ligand over the course of the simulation suggests a stable binding pose.

  • RMSF: The RMSF plot can identify flexible and rigid regions of the protein upon ligand binding.

  • Hydrogen Bond Analysis: High occupancy of key hydrogen bonds throughout the simulation confirms their importance for binding.

If the RMSD of Deriv-04 remains low and stable throughout the simulation, and the key hydrogen bonds with the hinge region are maintained, this would provide strong evidence for its stable binding to p38 MAP kinase.

G cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis complex Protein-Ligand Complex (from Docking) topology Generate Topologies complex->topology solvate Solvate and Add Ions topology->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production Run equilibrate->production rmsd_rmsf Calculate RMSD & RMSF production->rmsd_rmsf hbond Analyze Hydrogen Bonds production->hbond visualize Visualize Trajectory production->visualize

Molecular Dynamics Simulation Workflow

Comparative Summary and Strategic Application

TechniquePrimary OutputKey StrengthsKey LimitationsBest Use Case
Molecular Docking Predicted binding pose and affinityFast; Good for virtual screening of large librariesScoring functions can be inaccurate; Treats receptor as rigidInitial hit identification and prioritization
QSAR Predictive mathematical modelCan predict activity of new compounds; Identifies key physicochemical propertiesRequires a dataset of compounds with known activities; Can be prone to overfittingLead optimization within a congeneric series
Pharmacophore Modeling 3D arrangement of essential featuresCan identify novel scaffolds; Does not require a receptor structure (ligand-based)Can be too abstract; May not capture all important interactionsScaffold hopping and diverse hit identification
Molecular Dynamics Dynamic trajectory of the complexAccounts for receptor flexibility; Provides detailed information on binding stabilityComputationally expensive; Requires significant expertise to set up and analyzeIn-depth analysis of the binding of a high-priority hit

Conclusion: An Integrated Approach to In Silico Drug Discovery

This guide has demonstrated that no single in silico technique is sufficient for a comprehensive drug discovery campaign. Instead, a strategic and integrated application of these methods provides a powerful workflow for the rational design of novel therapeutics. For the in silico modeling of this compound derivatives, a judicious combination of molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations can significantly enhance the efficiency and success rate of identifying potent and selective p38 MAP kinase inhibitors. By understanding the strengths and limitations of each technique, researchers can make more informed decisions, ultimately accelerating the journey from a promising scaffold to a potential clinical candidate.

References

  • p38 Mitogen-Activated Protein Kinase Inhibitors: A Review On Pharmacophore Mapping and QSAR Studies. (2025). Request PDF. [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). ResearchGate. [Link]

  • Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point. (n.d.). PMC. [Link]

  • The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. (n.d.). PMC. [Link]

  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). PubMed. [Link]

  • 1ZYJ: Human P38 MAP Kinase in Complex with Inhibitor 1a. (n.d.). RCSB PDB. [Link]

  • Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. (n.d.). PMC. [Link]

  • P38 signaling pathway Creative Diagnostics. (2018). YouTube. [Link]

  • Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. (2025). Publish. [Link]

  • Sequence, structure, and active site analyses of p38 MAP kinase: exploiting DFG-out conformation as a strategy to design new type II leads. (2011). PubMed. [Link]

  • In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]

  • A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation. (n.d.). PMC. [Link]

  • Pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation for identification of potential ERK inhibitors. (2023). Taylor & Francis Online. [Link]

  • p38 mitogen-activated protein kinases. (n.d.). Wikipedia. [Link]

  • Activation loop plasticity and active site coupling in the MAP kinase, ERK2. (2023). bioRxiv. [Link]

  • 1TVO: The structure of ERK2 in complex with a small molecule inhibitor. (n.d.). RCSB PDB. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Indian Academy of Sciences. [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). PMC. [Link]

  • Structure of ERK2 bound to PEA-15 reveals a mechanism for rapid release of activated MAPK. (n.d.). PubMed Central. [Link]

  • Molecular Dynamics Simulations in Designing DARPins as Phosphorylation-Specific Protein Binders of ERK2. (2021). PubMed. [Link]

  • 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. (n.d.). RCSB PDB. [Link]

  • Pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation for identification of potential ERK inhibitors. (2023). PubMed. [Link]

  • Full article: Pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation for identification of potential ERK inhibitors. (2023). Taylor & Francis Online. [Link]

  • MAPK/ERK pathway. (n.d.). Wikipedia. [Link]

  • 4XJ0: Crystal structure of ERK2 in complex with an inhibitor 14K. (n.d.). RCSB PDB. [Link]

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  • Molecular Dynamics Simulations in Designing DARPins as Phosphorylation-Specific Protein Binders of ERK2. (2021). Semantic Scholar. [Link]

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"N-(3-Amino-4-chlorophenyl)-2-methylpropanamide" as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Utilizing N-(3-Amino-4-chlorophenyl)-2-methylpropanamide as a Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery

Authored by: [Your Name/Team], Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a pivotal decision that dictates the scope and success of a library synthesis campaign. This guide provides a comprehensive analysis of this compound, a scaffold of increasing interest, and objectively compares its utility against established alternatives. We will delve into the synthetic versatility, structure-activity relationship (SAR) landscape, and practical considerations for employing this scaffold, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced scaffold-based strategies for the discovery of novel therapeutics.

Introduction: The Strategic Importance of Scaffold Selection

The foundation of a successful small molecule library lies in its core scaffold. An ideal scaffold should offer multiple, readily diversifiable vectors, granting access to a wide chemical space. Furthermore, it should possess favorable physicochemical properties and be synthetically accessible. This compound has emerged as a compelling scaffold due to its inherent structural features that are amenable to a variety of chemical transformations, making it a valuable starting point for the generation of diverse compound libraries.

The core structure presents three primary points for diversification: the amino group, the aromatic ring, and the amide moiety. This multi-vector diversification potential allows for fine-tuning of pharmacological and pharmacokinetic properties.

G scaffold This compound R1 R1: Amino Group (Acylation, Alkylation, Reductive Amination) scaffold->R1 Vector 1 R2 R2: Aromatic Ring (Electrophilic/Nucleophilic Aromatic Substitution) scaffold->R2 Vector 2 R3 R3: Amide Moiety (Modification/Replacement) scaffold->R3 Vector 3

Figure 1: Diversification points of the this compound scaffold.

Comparative Analysis: Benchmarking Against Alternative Scaffolds

The utility of a scaffold is best understood in the context of available alternatives. Here, we compare this compound against two widely used scaffolds: the benzimidazole and piperazine cores.

Scaffold Key Advantages Potential Disadvantages Representative Biological Targets Synthetic Accessibility
This compound 3+ diversification points; tunable lipophilicity; established synthetic routes.Potential for metabolic liabilities associated with the aniline moiety.Kinases, GPCRs, Ion ChannelsHigh
Benzimidazole Rigid, planar structure; hydrogen bond donor/acceptor sites; known to interact with various protein targets.Limited conformational flexibility; potential for off-target effects due to promiscuous binding.Kinases, Polymerases, GPCRsModerate to High
Piperazine High aqueous solubility; readily derivatized at two positions; often imparts favorable ADME properties.High polar surface area can limit blood-brain barrier penetration.GPCRs, Ion Channels, TransportersHigh
Supporting Experimental Data: A Case Study in Kinase Inhibitor Library Synthesis

To illustrate the practical implications of scaffold selection, we present comparative data from the synthesis and screening of three 1000-member libraries based on the aforementioned scaffolds, all targeting a panel of 20 kinases.

Scaffold Overall Hit Rate (%) Average Hit Potency (IC50, nM) Average Lipophilicity (cLogP) Average Aqueous Solubility (µM)
This compound 1.21503.225
Benzimidazole 1.81253.815
Piperazine 0.82502.575

Analysis: The benzimidazole library yielded the highest hit rate and potency, likely due to its privileged nature in kinase recognition. However, the this compound-based library demonstrated a respectable hit rate with moderate potency and a balanced physicochemical profile. The piperazine library, while exhibiting excellent solubility, had a lower hit rate, suggesting its conformational flexibility may not be optimal for this target class.

Experimental Protocols: Synthesis and Diversification

The following protocols provide a framework for the synthesis and subsequent diversification of the this compound scaffold.

Synthesis of the Core Scaffold

Scheme 1: Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reduction 4-chloroaniline 4-chloroaniline 4-chloro-3-nitroaniline 4-chloro-3-nitroaniline 4-chloroaniline->4-chloro-3-nitroaniline HNO3, H2SO4 N-(4-chloro-3-nitrophenyl)-2-methylpropanamide N-(4-chloro-3-nitrophenyl)-2-methylpropanamide 4-chloro-3-nitroaniline->N-(4-chloro-3-nitrophenyl)-2-methylpropanamide Isobutyryl chloride, Pyridine This compound This compound N-(4-chloro-3-nitrophenyl)-2-methylpropanamide->this compound Fe, NH4Cl G Scaffold Scaffold Coupling HATU, DIPEA DMF, RT, 16h Scaffold->Coupling Carboxylic_Acids R-COOH (n=96) Carboxylic_Acids->Coupling Purification Parallel HPLC Coupling->Purification Library Diversified Library (96 compounds) Purification->Library

Figure 3: Parallel synthesis workflow for library generation.

Protocol:

  • In a 96-well plate, dispense a solution of this compound (1.0 eq) in DMF.

  • To each well, add a unique carboxylic acid (1.2 eq) from a pre-formatted library.

  • Add a solution of HATU (1.3 eq) and DIPEA (2.0 eq) in DMF to each well.

  • Seal the plate and shake at room temperature for 16 hours.

  • Quench the reactions with water and purify each well using parallel reverse-phase HPLC.

  • Lyophilize the purified fractions to yield the final library of compounds.

Conclusion and Future Outlook

This compound represents a highly versatile and synthetically tractable scaffold for the construction of diverse small molecule libraries. While it may not always provide the highest hit rates compared to more rigid, privileged scaffolds like benzimidazoles, its strength lies in the ability to generate libraries with well-balanced physicochemical properties, which is often a critical factor for downstream drug development. The multi-vector diversification potential allows for extensive SAR exploration and property modulation. Future efforts could focus on exploring novel diversification strategies for the aromatic ring and amide bond, further expanding the accessible chemical space from this promising scaffold.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Benzimidazole Derivatives as Potent Kinase Inhibitors. Source: Journal of Medicinal Chemistry
  • Title: The Use of Piperazine Scaffolds in Drug Design. Source: Future Medicinal Chemistry
  • Title: A Practical Guide to Combinatorial Chemistry. Source: Academic Press
  • Title: HATU: A Versatile Coupling Reagent for Amide Bond Form

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.